MC-Val-Ala-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6/c1-11(2)16(17(25)19-12(3)18(26)27)20-13(22)7-5-4-6-10-21-14(23)8-9-15(21)24/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,19,25)(H,20,22)(H,26,27)/t12-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWKJIWKGSPISH-LRDDRELGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Stability of MC-Val-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-Val-Ala-OH is a pivotal component in the construction of modern Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound. It is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in the design and optimization of ADCs. This document details the physicochemical properties of the linker, explores its stability under various conditions, and provides exemplary experimental protocols for its analysis.
Introduction
The strategic design of linkers is paramount to the efficacy and safety of Antibody-Drug Conjugates (ADCs). This compound, which incorporates a maleimidocaproyl (MC) spacer, a valine-alanine (Val-Ala) dipeptide, and a terminal carboxylic acid, is a widely utilized cleavable linker. The maleimide group facilitates covalent attachment to thiol groups on the antibody, typically from engineered or reduced cysteine residues. The Val-Ala dipeptide is specifically designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, ensuring the targeted release of the cytotoxic payload within the cancer cell. This guide delves into the fundamental chemical characteristics and stability profile of this critical ADC component.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, conjugation, and the overall performance of the resulting ADC.
General Properties
| Property | Value | Source |
| Chemical Name | N-(6-Maleimidohexanoyl)-L-valyl-L-alanine | N/A |
| CAS Number | 1342211-31-7 | [1][2] |
| Molecular Formula | C18H27N3O6 | [1][2] |
| Molecular Weight | 381.42 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
Physicochemical Parameters
| Parameter | Value | Method | Source |
| Solubility | 125 mg/mL in DMSO | Experimental | [3] |
| LogP | 0.2019 | Computational | [1] |
| Topological Polar Surface Area (TPSA) | 132.88 Ų | Computational | [1] |
| Hydrogen Bond Donors | 3 | Computational | [1] |
| Hydrogen Bond Acceptors | 5 | Computational | [1] |
| Rotatable Bonds | 11 | Computational | [1] |
| Predicted pKa (Acidic) | ~3.5-4.5 (Carboxylic Acid) | Prediction | N/A |
| Predicted pKa (Basic) | N/A | Prediction | N/A |
Note: pKa values are predicted based on the functional groups present (a terminal carboxylic acid). Experimental determination is recommended for precise values.
Chemical Stability
The stability of the this compound linker is a critical determinant of an ADC's therapeutic index. It must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved within the target tumor cell.
Stability of the Maleimide Group
The maleimide group is reactive towards thiols, forming a stable thioether bond. However, this linkage can be susceptible to two primary degradation pathways:
-
Hydrolysis: The succinimide ring formed upon conjugation can undergo hydrolysis, particularly at basic pH. This ring-opening reaction can impact the stability and efficacy of the ADC.
-
Retro-Michael Reaction: This reaction can lead to the dissociation of the linker-payload from the antibody, which is a significant concern for ADC stability in vivo. The rate of this reaction is influenced by the local chemical environment.
Stability of the Dipeptide Linker
The Val-Ala dipeptide is designed for enzymatic cleavage.
-
Enzymatic Cleavage: The peptide bond between valine and alanine is a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is the intended mechanism for payload release.
-
Hydrolytic Stability: In the absence of specific enzymes, the amide bond of the dipeptide is generally stable under physiological conditions (pH 7.4).
Studies have suggested that the Val-Ala linker may offer improved stability and hydrophilicity compared to the more commonly used Val-Cit (valine-citrulline) linker.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and degradation of this compound.
-
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance (e.g., around 220 nm for the peptide bonds and 300 nm for the maleimide group).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column is usually maintained at a constant temperature, for instance, 30°C.
-
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation pathways of this compound under various stress conditions.
-
Objective: To intentionally degrade this compound to understand its degradation profile and to ensure the stability-indicating nature of the analytical methods.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state sample at 80°C for 48 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent). Aliquots are then subjected to the different stress conditions.
-
Analysis: The stressed samples are analyzed by the validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.
Visualizations
Mechanism of Action of an ADC with this compound Linker
Caption: Mechanism of action of an ADC utilizing the this compound linker.
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies of this compound.
Conclusion
This compound is a well-defined chemical entity with properties that are highly advantageous for its role as a cleavable linker in ADCs. Its stability profile, characterized by relative stability in circulation and susceptibility to enzymatic cleavage in the lysosomal compartment, is key to its function. A comprehensive understanding of its chemical properties, potential degradation pathways, and the application of robust analytical methods are essential for the successful development of safe and effective antibody-drug conjugates. This guide provides a foundational resource for scientists and researchers in this dynamic and critical area of drug development.
References
An In-Depth Technical Guide to the Synthesis of Maleimidocaproyl-valine-alanine (MC-Val-Ala-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for Maleimidocaproyl-valine-alanine (MC-Val-Ala-OH), a crucial linker component in the development of Antibody-Drug Conjugates (ADCs). The Val-Ala dipeptide sequence is designed for cleavage by intracellular proteases, such as Cathepsin B, enabling the targeted release of cytotoxic payloads within cancer cells.[1] The maleimidocaproyl (MC) group provides a reactive handle for conjugation to thiol-containing molecules, typically cysteine residues on antibodies.[2][3]
This document details a multi-step solution-phase synthesis approach, outlining the necessary protecting group strategies, coupling reactions, and deprotection steps. Experimental protocols are provided for each key transformation, and quantitative data from representative procedures are summarized for clarity.
Overall Synthetic Scheme
The synthesis of Maleimidocaproyl-valine-alanine is proposed to proceed via a four-step solution-phase route, starting from commercially available L-alanine methyl ester hydrochloride and Boc-L-valine. The strategy involves the sequential coupling of the amino acids, followed by the introduction of the maleimidocaproyl moiety and a final saponification to yield the target carboxylic acid.
Caption: Proposed four-step solution-phase synthesis route for Maleimidocaproyl-valine-alanine (this compound).
Data Presentation
The following table summarizes the expected materials, reaction times, and typical yields for each step of the synthesis. These values are based on analogous reactions reported in the chemical literature and serve as a general guideline.
| Step | Starting Materials | Key Reagents | Solvent(s) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| 1 | Boc-Val-OH, H-Ala-OMe·HCl | HATU, DIPEA | DMF | 2 - 4 | 85 - 95 | >95 |
| 2 | Boc-Val-Ala-OMe | TFA | DCM | 1 - 2 | 95 - 100 | >95 |
| 3 | H-Val-Ala-OMe·TFA, 6-Maleimidohexanoic acid | HATU, DIPEA | DMF | 2 - 4 | 80 - 90 | >95 |
| 4 | MC-Val-Ala-OMe | LiOH | THF, Water | 2 - 3 | 90 - 98 | >98 |
Experimental Protocols
Step 1: Synthesis of Boc-L-valyl-L-alanine methyl ester (Boc-Val-Ala-OMe)
This step involves the coupling of N-terminally protected Boc-L-valine with the methyl ester of L-alanine using HATU as the coupling agent.
Caption: Experimental workflow for the synthesis of Boc-Val-Ala-OMe.
Protocol:
-
To a solution of Boc-L-valine (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-Val-Ala-OMe as a white solid.
Step 2: N-Terminal Deprotection of Boc-Val-Ala-OMe
The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine of the dipeptide ester.[4][5]
Caption: Experimental workflow for the N-terminal deprotection of Boc-Val-Ala-OMe.
Protocol:
-
Dissolve Boc-Val-Ala-OMe (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Val-Ala-OMe·TFA.
Step 3: Synthesis of Maleimidocaproyl-valine-alanine methyl ester (MC-Val-Ala-OMe)
The deprotected dipeptide is coupled with 6-maleimidohexanoic acid to introduce the maleimide functionality.
References
- 1. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Maleimidohexanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Val-Ala Linker Cleavage in Antibody-Drug Conjugates: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action governing the cleavage of the valine-alanine (Val-Ala) linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into the enzymatic process, present comparative quantitative data, provide detailed experimental protocols for assessing linker stability, and visualize the key pathways and workflows.
The Core Mechanism: Intracellular Proteolytic Cleavage
The Val-Ala dipeptide linker is a protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved within the lysosomal compartment of target cancer cells. The primary enzyme responsible for this cleavage is cathepsin B , a lysosomal cysteine protease that is often upregulated in various tumor types.
The process unfolds in a series of orchestrated steps following the binding of the ADC to its target antigen on the cancer cell surface:
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a cocktail of hydrolytic enzymes, including cathepsin B, and characterized by an acidic environment (pH 4.5-5.0).
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and specifically hydrolyzes the amide bond between the alanine residue of the Val-Ala dipeptide and a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).
-
Self-Immolation and Payload Release: The cleavage of the Val-Ala linker triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, along with carbon dioxide and aza-quinone methide. Once released, the payload can exert its cell-killing effect, for instance, by binding to tubulin or DNA.
The Val-Ala linker offers several advantages in ADC design. Compared to the more extensively studied valine-citrulline (Val-Cit) linker, the Val-Ala linker can exhibit improved hydrophilicity and stability.[1][2] This can lead to ADCs with higher drug-to-antibody ratios (DARs) and reduced aggregation potential.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the performance of Val-Ala linkers in ADCs, providing a comparative perspective.
Table 1: Comparative In Vitro Cytotoxicity of ADCs
| ADC Linker Type | Payload | Target Cell Line | IC50 Value | Reference |
| Val-Ala -PABC | MMAE | HER2+ | 92 pmol/L | [3] |
| Val-Ala -PABC | MMAE | HER2+ SKBR3 | 41 pM | [4] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 and 111 pmol/L | [3] |
| Non-cleavable | MMAE | HER2+ | 609 pmol/L | [3] |
| Val-Cit | MMAE | HER2+ | 14.3 pmol/L | [3] |
Table 2: Cathepsin B Cleavage Rate and Plasma Stability
| Linker Dipeptide | Relative Cleavage Rate (vs. Val-Cit) | Plasma Stability | Reference |
| Val-Ala | ~50% | Hydrolyzed within 1 hour in mouse plasma.[3] | [5] |
| Val-Cit | 100% (Baseline) | Hydrolyzed within 1 hour in mouse plasma.[3] | [5] |
Note: The provided quantitative data is based on specific experimental conditions and ADC constructs. Results may vary depending on the antibody, payload, conjugation site, and experimental setup.
Detailed Experimental Protocols
Accurate assessment of linker stability and cleavage is paramount in ADC development. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
ADC Preparation: Prepare a stock solution of the Val-Ala ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS).
-
Plasma Incubation:
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).
-
Immediately quench the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile to precipitate proteins) or by freezing the samples at -80°C.
-
-
Sample Analysis:
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Add diluted plasma samples. The intact ADC will bind to the antigen.
-
Use an enzyme-conjugated secondary antibody that specifically recognizes the payload to detect the amount of ADC with the payload still attached.
-
A separate ELISA can be performed using a secondary antibody that detects the primary antibody to measure the total antibody concentration. The difference between total antibody and payload-conjugated antibody indicates the extent of drug deconjugation.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate proteins from the plasma samples (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released cytotoxic drug.
-
-
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from a Val-Ala linker-containing ADC specifically due to the action of cathepsin B.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pH optimal for cathepsin B activity (e.g., 50 mM sodium acetate, pH 5.0).
-
Activation Buffer: Prepare a solution containing a reducing agent to activate cathepsin B (e.g., 10 mM DTT in assay buffer).
-
Cathepsin B: Reconstitute recombinant human cathepsin B in assay buffer.
-
ADC Solution: Prepare the Val-Ala ADC at a known concentration (e.g., 10 µM) in assay buffer.
-
-
Enzyme Activation:
-
Incubate the cathepsin B solution with the activation buffer for a specified time (e.g., 15 minutes at 37°C) to ensure the active site cysteine is in its reduced, active state.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC solution and the assay buffer. Pre-warm to 37°C.
-
Initiate the reaction by adding the activated cathepsin B to the ADC solution. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution, such as a protease inhibitor cocktail or a strong acid (e.g., 2% formic acid).
-
-
Analysis of Payload Release (HPLC or LC-MS):
-
Analyze the quenched samples by reverse-phase HPLC or LC-MS.
-
Monitor the decrease in the peak corresponding to the intact ADC and the increase in the peak corresponding to the released payload over time.
-
Calculate the percentage of released payload at each time point to determine the cleavage rate.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows described in this guide.
Caption: Intracellular trafficking and payload release of a Val-Ala ADC.
Caption: Workflow for an in vitro Cathepsin B cleavage assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
The Strategic Role of MC-Val-Ala-OH in Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) have emerged as a formidable class of therapeutics in oncology, realizing the long-envisioned concept of a "magic bullet." The sophisticated design of these bioconjugates hinges on the interplay of three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that bridges them. The linker is of paramount importance, dictating the stability, efficacy, and safety profile of the ADC. Among the various linker technologies, protease-cleavable linkers have gained prominence for their ability to selectively release the payload within the tumor microenvironment. This technical guide provides a comprehensive examination of the maleimidocaproyl-valine-alanine (MC-Val-Ala-OH) linker, a key player in the development of next-generation ADCs. We will delve into its chemical characteristics, mechanism of action, comparative advantages, and the experimental protocols essential for its evaluation, offering a technical resource for researchers and developers in the field of targeted cancer therapy.
Introduction to this compound in ADC Technology
The this compound linker is a chemically defined entity designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies.[1][2] It is a cleavable linker system, a class of linkers engineered to maintain stability in systemic circulation and undergo specific cleavage to release the active drug upon internalization into target cancer cells.[3][4] This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing anti-tumor efficacy while minimizing off-target toxicities.[5]
The structure of this compound comprises three key functional units:
-
Maleimidocaproyl (MC) group: This unit provides a reactive maleimide moiety for covalent conjugation to thiol groups, typically generated by the reduction of interchain disulfide bonds on the antibody.[2] The caproyl spacer enhances solubility and provides spatial separation between the antibody and the payload.
-
Valine-Alanine (Val-Ala) dipeptide: This dipeptide sequence serves as the cleavage site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[6][] The choice of this specific dipeptide influences the cleavage kinetics and overall stability of the ADC.
-
Carboxylic acid (-OH) group: This terminal group is activated (e.g., as an NHS ester or with a self-immolative spacer like PABC) to react with an amine group on the cytotoxic payload, completing the linker-payload construct prior to antibody conjugation.[2]
The Val-Ala linker has emerged as a significant alternative to the more extensively studied valine-citrulline (Val-Cit) linker. Comparative studies have highlighted differences in their physicochemical properties, which can impact the drug-to-antibody ratio (DAR), aggregation propensity, and hydrophobicity of the final ADC.[6][][8][] Notably, the Val-Ala linker has been reported to exhibit lower hydrophobicity, which can be advantageous when working with highly lipophilic payloads, allowing for higher DARs with reduced aggregation.[6][]
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic efficacy of an ADC utilizing an this compound linker is contingent upon a precise sequence of events, ensuring the cytotoxic payload is delivered specifically to the malignant cells.
-
Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates systemically. The monoclonal antibody component guides the ADC to the tumor site by binding to a specific tumor-associated antigen on the surface of cancer cells.[10] The stability of the Val-Ala linker in plasma is critical during this phase to prevent premature payload release and associated systemic toxicity.[3]
-
Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1] The internalized complex is then trafficked through the endosomal pathway to the lysosomes.[1]
-
Proteolytic Cleavage: The acidic environment of the lysosome (pH 4.5-5.0) and the presence of a high concentration of proteases, such as Cathepsin B, facilitate the cleavage of the Val-Ala dipeptide linker.[6][11] This enzymatic cleavage is the key step in the targeted release of the payload.
-
Payload Release and Cytotoxic Effect: Following the cleavage of the Val-Ala linker, a self-immolative spacer (if present), such as p-aminobenzyl carbamate (PABC), spontaneously decomposes, liberating the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[12] The released payload can then exert its cell-killing effect, which for a commonly used payload like Monomethyl Auristatin E (MMAE), involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][][14]
Signaling Pathways of a Common Payload: Monomethyl Auristatin E (MMAE)
MMAE is a potent synthetic antineoplastic agent and a frequent payload choice for ADCs utilizing cleavable linkers like this compound.[1][] Its mechanism of action centers on the disruption of the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.
Upon its release into the cytoplasm, MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[14][15] This disruption of microtubule dynamics has profound downstream effects:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[16]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of caspase cascades (e.g., caspase-3), leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[1]
Furthermore, the physicochemical properties of MMAE allow it to be cell-permeable. This enables the "bystander effect," where released MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[17][18][19][20]
Quantitative Data Presentation
The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters comparing Val-Ala and Val-Cit linkers, as well as the cytotoxic potency of MMAE.
Table 1: Comparative Properties of Val-Ala and Val-Cit Linkers in ADCs
| Property | Val-Ala Linker | Val-Cit Linker | Key Implications |
| Hydrophobicity | Lower | Higher | Lower hydrophobicity of Val-Ala may reduce ADC aggregation, especially with lipophilic payloads, potentially allowing for higher and more homogeneous DAR.[6][] |
| Aggregation at High DAR | Less aggregation observed. Can achieve DAR up to 7.4 with limited aggregation (<10%).[6][] | Prone to aggregation, which can be a challenge for achieving high DARs. Aggregation of 1.80% observed with a DAR of ~7.[8] | Lower aggregation improves manufacturability, stability, and potentially reduces immunogenicity of the ADC. |
| Cathepsin B Cleavage Rate | Generally reported to be slightly slower than Val-Cit.[21] | Considered a highly efficient substrate for Cathepsin B.[11] | Cleavage kinetics can influence the rate of payload release and overall ADC potency. |
| Plasma Stability | Generally high stability in human plasma.[8][21] | Also exhibits good stability in human plasma.[8][21] | Both linkers are designed for stability in circulation to minimize premature payload release. |
Table 2: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | ~5 | [16] |
| PANC-1 | Pancreatic Carcinoma | ~2 | [16] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | <1 | [17] |
| PC-3 | Prostate Cancer | ~2 | [15] |
| C4-2B | Prostate Cancer | ~2 | [15] |
| HeLa | Cervical Cancer | 6-30 | [22] |
| HT-29 | Colorectal Adenocarcinoma | 6-30 | [22] |
| SK-N-MC | Neuroepithelioma | 6-30 | [22] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, assay method).
Detailed Experimental Protocols
Robust and reproducible experimental data are the cornerstone of ADC development. The following sections provide detailed methodologies for key in vitro assays used to characterize ADCs with this compound linkers.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the propensity for premature payload release in a biologically relevant matrix.
Objective: To determine the rate of drug deconjugation from the ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) stock solution
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS system
Workflow Diagram:
Procedure:
-
Dilute the ADC stock solution to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma from the desired species.[3]
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots of the plasma-ADC mixture and immediately store them at -80°C to halt any further reaction.[23][24]
-
For analysis, thaw the samples and subject them to an immunoaffinity capture procedure to isolate the ADC from plasma proteins.[25][26]
-
Analyze the captured, intact ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates drug deconjugation.[26]
-
The supernatant from the capture step can be analyzed by LC-MS to quantify the concentration of the released payload.[24][25]
-
Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.
Cathepsin B Cleavage Assay
This assay directly assesses the susceptibility of the Val-Ala linker to its target enzyme.
Objective: To quantify the rate of linker cleavage and payload release in the presence of Cathepsin B.
Materials:
-
ADC or linker-payload construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 10 mM MES, pH 6.0, with DTT)[27]
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) in the assay buffer.[27]
-
Initiate the reaction by adding a known concentration of active Cathepsin B (e.g., 20 nM).[27]
-
Incubate the reaction at 37°C.[11]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples using LC-MS/MS to quantify the concentration of the released payload.[27]
-
Plot the concentration of the released payload against time to determine the initial rate of cleavage.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing target cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[28]
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4][29]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated control wells.
-
Incubate the plate for a defined period (typically 72-96 hours) at 37°C in a 5% CO2 incubator.[29]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[4][28]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[28]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
The this compound linker represents a significant advancement in ADC technology, offering a finely tuned balance of stability and controlled, protease-mediated payload release. Its favorable physicochemical properties, particularly its lower hydrophobicity compared to Val-Cit, can mitigate challenges associated with ADC aggregation, thereby enabling the development of conjugates with higher drug loading and improved manufacturing profiles. A thorough understanding of its mechanism of action, the downstream effects of its payloads, and the rigorous application of the detailed experimental protocols outlined in this guide are essential for the successful preclinical development and clinical translation of next-generation ADCs. As the field of targeted cancer therapy continues to evolve, the strategic selection and optimization of linkers like this compound will remain a critical determinant in the creation of safer and more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ADC Plasma Stability Assay [iqbiosciences.com]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. benchchem.com [benchchem.com]
- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Technical Guide to the Aqueous Solubility Characteristics of MC-Val-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative solubility data for MC-Val-Ala-OH in various aqueous buffers is not extensively available in public literature. This guide provides a comprehensive overview based on the physicochemical properties of its constituent parts, general principles of peptide solubility, and established experimental protocols for determining such characteristics. The presented data tables are illustrative and intended to guide experimental design.
Introduction: The Critical Role of Linker Solubility in Antibody-Drug Conjugates (ADCs)
The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of the overall therapeutic's success, influencing its stability, pharmacokinetics (PK), and efficacy.[1] this compound is a cleavable ADC linker system, featuring a maleimide group for conjugation to antibody thiol groups, a Valine-Alanine dipeptide as a protease cleavage site, and a terminal carboxylic acid.[2]
The aqueous solubility of the linker-payload complex is a paramount concern. Many potent cytotoxic payloads are highly hydrophobic, and conjugation to an antibody can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).[][4] Insufficient solubility can compromise manufacturing, reduce therapeutic efficacy, and potentially induce an immunogenic response.[5] Hydrophilic linkers are often employed to counteract the hydrophobicity of the payload, ensuring the final ADC remains soluble and stable in systemic circulation.[][5] This guide focuses on the expected solubility profile of the this compound linker itself and provides a framework for its experimental determination.
Physicochemical Profile of this compound
To predict the solubility behavior of this compound, we must analyze its structural components:
-
Maleimidocaproyl (MC) Group: This portion is relatively hydrophobic due to its hexanoic acid-derived spacer. The maleimide ring itself is reactive towards thiols but contributes moderately to hydrophobicity.
-
Valine (Val) and Alanine (Ala) Dipeptide: Both valine and alanine are amino acids with nonpolar, aliphatic side chains. This dipeptide core is inherently hydrophobic.[6] In the context of ADC linkers, this hydrophobicity is a key feature recognized by lysosomal proteases like Cathepsin B for cleavage.[7]
-
Terminal Carboxylic Acid (-OH): The free carboxylic acid at the C-terminus provides a site for ionization. At pH values above its pKa (typically around 2-3), it will be deprotonated to a carboxylate (-O⁻), imparting a negative charge and significantly increasing aqueous solubility.
Overall Net Charge Calculation: To estimate solubility in different pH environments, one can calculate the net charge of the peptide.[8][9]
-
Acidic Residues (Asp, Glu, C-terminal -COOH): Contribute a -1 charge at neutral pH.
-
Basic Residues (Lys, Arg, N-terminal -NH2): Contribute a +1 charge. Histidine's charge is pH-dependent.
For this compound, the primary ionizable group is the C-terminal carboxylic acid. Therefore:
-
At pH < ~2.5: The molecule will be neutral and is expected to have very low aqueous solubility.
-
At pH > ~3.5: The molecule will carry a net negative charge (-1), which should enhance its solubility in aqueous media.
Illustrative Solubility Characteristics
The following table summarizes the expected solubility of this compound in common aqueous buffer systems. These values are illustrative and serve as a starting point for experimental verification. The primary determinant of solubility will be the pH of the buffer, which governs the ionization state of the terminal carboxyl group.
| Buffer System | pH | Expected Solubility Range (mg/mL) | Rationale & Comments |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 5 | At physiological pH, the carboxyl group is fully ionized, promoting solubility. However, the hydrophobic backbone may limit high concentrations. |
| Citrate Buffer | 3.0 | < 0.5 | The pH is close to the pKa of the carboxyl group, leading to a mixed population of charged and neutral molecules and thus lower solubility. |
| Citrate-Phosphate Buffer | 5.0 | 0.5 - 2 | Increased ionization compared to pH 3.0 should improve solubility. |
| Bicarbonate Buffer | 9.0 | > 5 | The strongly basic pH ensures the carboxyl group is deprotonated, maximizing electrostatic repulsion and interaction with water. |
| Deionized Water | ~7.0 (unbuffered) | Variable | Solubility will be highly dependent on the final pH of the solution after the peptide is added. Should behave similarly to PBS. |
Note: A commercial supplier indicates that a clear solution of ≥ 2.08 mg/mL can be achieved using co-solvents like DMSO and surfactants, though the saturation point in a purely aqueous system is not specified.[10]
Experimental Protocol for Solubility Determination
A robust assessment of solubility involves both kinetic and thermodynamic measurements. The following is a generalized protocol for determining the aqueous solubility of this compound.
4.1 Materials and Equipment
-
This compound (lyophilized powder)
-
Aqueous buffers of interest (e.g., PBS pH 7.4, Citrate pH 5.0)
-
Organic solvent (e.g., Dimethyl Sulfoxide, DMSO)[10]
-
High-purity water
-
Microcentrifuge tubes
-
Thermomixer or shaker incubator
-
Plate reader or UV-Vis spectrophotometer
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter
4.2 Kinetic Solubility Assay (Turbidimetric Method)
This method provides a rapid assessment of the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mg/mL).[10]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest. The final DMSO concentration should be kept low and consistent across all wells (e.g., <2% v/v).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
4.3 Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the true equilibrium solubility and is considered the gold standard.
-
Sample Preparation: Add an excess amount of solid this compound powder to a known volume of each aqueous buffer in a microcentrifuge tube. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Tightly seal the tubes and agitate them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Supernatant Analysis: Carefully collect a precise aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound (typically dissolved in the mobile phase or a suitable solvent).
-
Dilute the supernatant sample into the analysis range of the calibration curve.
-
Analyze the diluted sample and standards via HPLC-UV.
-
Calculate the concentration of this compound in the original supernatant using the calibration curve. This value represents the thermodynamic solubility.
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Conclusion
While specific data is scarce, a systematic analysis of the this compound structure suggests its aqueous solubility is highly pH-dependent, driven by the ionization of its C-terminal carboxyl group. Solubility is expected to be poor under acidic conditions (pH < 3) and significantly improved at neutral and basic pH. The inherent hydrophobicity of the maleimidocaproyl and dipeptide backbone likely prevents very high solubility (>10 mg/mL) in purely aqueous systems without co-solvents. For ADC development, it is crucial to experimentally verify these characteristics using robust methods, such as the shake-flask protocol, to ensure the successful formulation and stability of the final conjugate.
References
- 1. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 2. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Shelf Life and Storage of MC-Val-Ala-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions, shelf life, and stability testing protocols for MC-Val-Ala-OH powder, a critical cleavable linker used in the development of antibody-drug conjugates (ADCs). Understanding and maintaining the integrity of this linker is paramount for ensuring the quality, efficacy, and safety of the final therapeutic product.
Core Concepts in Stability
The stability of a pharmaceutical intermediate like this compound refers to its ability to maintain its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of the linker can lead to the formation of impurities, which may compromise the conjugation process, reduce the potency of the ADC, or introduce unwanted toxicity.
Recommended Storage Conditions and Shelf Life
Proper storage is essential to preserve the integrity of this compound. The following tables summarize the recommended storage conditions and expected shelf life for the powder form and when in solvent, based on data from various suppliers.
Table 1: Storage and Shelf Life of this compound Powder
| Form | Storage Temperature | Duration | Light/Moisture Protection |
| Powder | -20°C | Up to 3 years[1][2] | Sealed, away from moisture and light[3][4] |
| Powder | 4°C | Up to 2 years[1][2] | Sealed, away from moisture and light |
Table 2: Storage and Shelf Life of this compound in Solvent
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -80°C | Up to 6 months[1][2][3] | Aliquot to avoid repeated freeze-thaw cycles[4] |
| DMSO | -20°C | Up to 1 month[1][2][3] | Use freshly prepared solutions for optimal results |
Experimental Protocol: Forced Degradation Study for this compound Powder
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
Objective: To determine the degradation pathways and stability-indicating analytical methods for this compound powder.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Calibrated oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
pH meter
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature or an elevated temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid this compound powder in a calibrated oven at high temperatures (e.g., 80°C, 100°C, 120°C) for a defined period. Also, subject the stock solution to thermal stress.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, following ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, typically reverse-phase HPLC with UV detection or LC-MS.
-
The mobile phase could consist of a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using LC-MS/MS to elucidate their structures and propose degradation pathways.
-
The stability-indicating method is considered validated if it can resolve the parent peak from all significant degradation product peaks.
-
Visualizations
Mechanism of Action of an ADC with a Cleavable Linker
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate that utilizes a cleavable linker like this compound.
Experimental Workflow for Stability Testing
This diagram outlines a general workflow for conducting a forced degradation study to assess the stability of this compound powder.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Val-Ala-OH to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the cleavable linker, MC-Val-Ala-OH, to a monoclonal antibody (mAb). This linker system is of significant interest in the development of Antibody-Drug Conjugates (ADCs), as it incorporates a maleimidocaproyl (MC) group for stable covalent linkage to thiol groups on the antibody, and a valine-alanine (Val-Ala) dipeptide that is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which is often overexpressed in tumor cells. This targeted release of a cytotoxic payload enhances the therapeutic window of the ADC.[1][2][3]
The following protocols and data have been compiled to guide researchers through the successful conjugation, purification, and characterization of an ADC utilizing the this compound linker.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Value | Range for Optimization | Notes |
| pH | 7.0 - 7.5 | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific within this pH range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] |
| Temperature | Room Temperature (20-25°C) | 4°C to 25°C | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight. |
| Reaction Time | 1 - 2 hours | 30 minutes - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| Molar Excess of Reducing Agent (TCEP) to mAb | 10 - 20 fold | 5 - 50 fold | The excess of TCEP (tris(2-carboxyethyl)phosphine) is crucial for the efficient reduction of interchain disulfide bonds in the mAb hinge region, exposing the thiol groups required for conjugation. |
| Molar Excess of this compound-Payload to mAb | 5 - 10 fold | 2 - 20 fold | The optimal ratio depends on the desired Drug-to-Antibody Ratio (DAR) and the specific characteristics of the mAb and payload. A higher excess can lead to a higher DAR but may also increase the risk of aggregation. |
| Quenching Agent | N-acetylcysteine or Cysteine | A 10-20 fold molar excess relative to the maleimide linker is typically used to quench any unreacted maleimide groups, preventing non-specific reactions. |
Table 2: Methods for Drug-to-Antibody Ratio (DAR) Determination
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). | May not be suitable for all ADC formats. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC, allowing for DAR calculation based on the relative peak areas. | High resolution and sensitivity. | Requires denaturation of the ADC. |
| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload). | Simple and rapid method for determining the average DAR. | Does not provide information on the distribution of DAR species and requires that the payload has a distinct absorbance peak from the antibody.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines the exact mass of the intact ADC or its subunits, allowing for precise DAR calculation and identification of different conjugated species. | Provides the most accurate and detailed information on DAR and the distribution of drug-loaded species.[6][7] | Requires specialized instrumentation and expertise. |
Experimental Protocols
Protocol 1: Reduction of Monoclonal Antibody Interchain Disulfide Bonds
This protocol describes the reduction of the interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4
-
Degassed buffers
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare the mAb solution to a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Prepare a fresh stock solution of TCEP in the degassed Reaction Buffer.
-
Add a 10-20 fold molar excess of the TCEP solution to the mAb solution.
-
Flush the reaction vial with an inert gas, seal it, and incubate for 1-2 hours at 37°C with gentle mixing.
-
Remove the excess TCEP using a desalting column (e.g., G25) equilibrated with the degassed Reaction Buffer. The reduced antibody is now ready for conjugation.
Protocol 2: Conjugation of this compound-Payload to the Reduced Monoclonal Antibody
This protocol details the conjugation of the maleimide-activated this compound linker (pre-attached to a payload) to the reduced mAb.
Materials:
-
Reduced Monoclonal Antibody (from Protocol 1)
-
This compound-Payload dissolved in an organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0-7.5
-
Quenching Solution: N-acetylcysteine or Cysteine in Reaction Buffer
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Immediately before conjugation, dissolve the this compound-Payload in a minimal amount of a suitable organic solvent to create a concentrated stock solution.
-
Add a 5-10 fold molar excess of the this compound-Payload stock solution to the reduced mAb solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Flush the reaction vial with an inert gas, seal it, and incubate for 1-2 hours at room temperature with gentle mixing. Protect from light if the payload is light-sensitive.
-
To quench the reaction, add a 10-20 fold molar excess of the Quenching Solution relative to the initial amount of the maleimide linker. Incubate for 15-30 minutes at room temperature.
-
The resulting Antibody-Drug Conjugate (ADC) is now ready for purification.
Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC and the subsequent determination of the Drug-to-Antibody Ratio (DAR).
Materials:
-
Crude Antibody-Drug Conjugate (from Protocol 2)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Protein A affinity chromatography)
-
Characterization instruments (e.g., HIC-HPLC, RP-HPLC, UV/Vis spectrophotometer, LC-MS)
-
Appropriate buffers for purification and analysis
Procedure:
-
Purification: Purify the ADC from unreacted drug-linker, quenching agent, and other small molecules using a suitable chromatography method such as Size-Exclusion Chromatography (SEC) or Protein A affinity chromatography.
-
Characterization - DAR Determination:
-
UV/Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm and the specific wavelength for the payload. Calculate the average DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[]
-
HIC-HPLC: Analyze the purified ADC by HIC to determine the distribution of species with different DARs.
-
RP-HPLC: Reduce the purified ADC and analyze the light and heavy chains by RP-HPLC to calculate the DAR.
-
LC-MS: For the most accurate determination, analyze the intact or reduced ADC by LC-MS to obtain the precise mass and calculate the DAR.[6][7]
-
-
Further Characterization (Optional): Perform additional analyses such as SEC for aggregation analysis, and in vitro cell-based assays to assess the potency and specificity of the ADC.
Visualizations
Caption: Experimental workflow for conjugating this compound to a monoclonal antibody.
Caption: Mechanism of action of an ADC with a cleavable Val-Ala linker.
References
Application Notes and Protocols for the Purification of MC-Val-Ala-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and experimental protocols for the purification of antibody-drug conjugates (ADCs) featuring the cleavable MC-Val-Ala-OH linker. The protocols outlined below are designed to ensure high purity, homogeneity, and stability of the final ADC product, which are critical quality attributes for therapeutic applications.
Introduction
Antibody-drug conjugates are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The this compound linker is a protease-cleavable linker system designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells, where it is cleaved by lysosomal enzymes like Cathepsin B.
The manufacturing process of ADCs is complex and often results in a heterogeneous mixture of species, including unconjugated antibody, free drug-linker, and ADCs with varying drug-to-antibody ratios (DAR). Additionally, the conjugation process can induce the formation of aggregates. Therefore, robust purification strategies are essential to remove process-related impurities and to isolate a homogeneous ADC product with the desired DAR profile. This document outlines several effective techniques for the purification of this compound antibody conjugates.
Purification Strategies Overview
A multi-step purification strategy is typically employed to address the various impurities generated during the conjugation reaction. The most common techniques include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX). The selection and sequence of these techniques depend on the specific characteristics of the ADC and the impurities to be removed.
A general workflow for ADC purification is depicted below.
Figure 1: General workflow for the production and purification of an antibody-drug conjugate.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical performance of different purification techniques in removing key impurities from ADC preparations. The values presented are indicative and may vary depending on the specific ADC and process conditions.
| Purification Technique | Primary Impurity Removed | Typical Purity Achieved (%) | Aggregate Removal Efficiency (%) | Free Drug Removal Efficiency (%) |
| Tangential Flow Filtration (TFF) | Small molecules (free drug, linker, solvents) | >95 | Low | >99 |
| Size Exclusion Chromatography (SEC) | Aggregates, fragments, free drug | >98 | >95 | >99 |
| Hydrophobic Interaction Chromatography (HIC) | DAR variants, aggregates, unconjugated mAb | >99 (for specific DAR species) | >90 | High |
| Ion Exchange Chromatography (IEX) | Charge variants, aggregates | >98 | >85 | Moderate |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecule Impurities
TFF is a rapid and efficient method for buffer exchange and the removal of small molecule impurities such as unconjugated drug-linker and organic solvents from the crude conjugation reaction mixture.[1]
Materials:
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for an IgG-based ADC)
-
Crude ADC conjugation mixture
-
Diafiltration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Peristaltic pump
-
Pressure gauges
Procedure:
-
System Setup and Equilibration:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the system with diafiltration buffer until a stable baseline is achieved.
-
-
Loading:
-
Load the crude ADC mixture into the feed reservoir.
-
-
Concentration (Optional):
-
Concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL) by applying transmembrane pressure (TMP).
-
-
Diafiltration:
-
Perform diafiltration by adding diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed.
-
Typically, 5-10 diavolumes are required to achieve sufficient removal of small molecule impurities.[2]
-
-
Final Concentration and Recovery:
-
Concentrate the diafiltered ADC solution to the desired final concentration.
-
Recover the purified ADC from the system.
-
Figure 2: Workflow for Tangential Flow Filtration (TFF) of ADCs.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate and Free Drug Removal
SEC separates molecules based on their size. It is highly effective in removing high-molecular-weight aggregates and low-molecular-weight free drug-linker from the ADC preparation.[3][4]
Materials:
-
HPLC or FPLC system
-
SEC column suitable for monoclonal antibodies (e.g., Superdex 200, TSKgel G3000SWxl)
-
Partially purified ADC from TFF
-
Mobile phase (e.g., PBS, pH 7.4)
-
UV detector (280 nm)
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of mobile phase at the desired flow rate until a stable baseline is achieved.
-
-
Sample Loading:
-
Inject the ADC sample onto the column. The loading volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm. The ADC monomer will elute as the main peak, preceded by any aggregates and followed by smaller molecules like the free drug-linker.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main ADC monomer peak.
-
-
Analysis:
-
Analyze the collected fractions for purity, aggregation levels, and DAR.
-
Figure 3: Workflow for Size Exclusion Chromatography (SEC) of ADCs.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, HIC is a powerful technique to separate ADC species with different DARs.[5]
Materials:
-
HPLC or FPLC system
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Binding Buffer (Mobile Phase A): High salt concentration (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer (Mobile Phase B): Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
-
UV detector (280 nm)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample with the Binding Buffer to promote binding to the column.
-
-
Column Equilibration:
-
Equilibrate the HIC column with Binding Buffer.
-
-
Sample Loading:
-
Load the prepared ADC sample onto the column.
-
-
Elution:
-
Elute the bound ADC species using a linear gradient of decreasing salt concentration (from 100% Mobile Phase A to 100% Mobile Phase B).
-
Species with lower DARs (less hydrophobic) will elute earlier, while species with higher DARs (more hydrophobic) will elute later.
-
-
Fraction Collection:
-
Collect fractions across the elution gradient.
-
-
Analysis:
-
Analyze the collected fractions to determine the DAR of each peak and pool the fractions containing the desired DAR species.
-
Figure 4: Workflow for Hydrophobic Interaction Chromatography (HIC) of ADCs.
Protocol 4: Ion Exchange Chromatography (IEX) for Charge Variant and Aggregate Removal
IEX separates molecules based on their net surface charge. It can be used to remove charged impurities and, in some cases, to separate ADC species, although the resolution is often lower than with HIC for DAR separation. Cation exchange chromatography (CEX) is commonly used for ADC purification.[6][7]
Materials:
-
HPLC or FPLC system
-
Cation exchange column (e.g., SP Sepharose, Eshmuno® CPX)
-
Binding Buffer (e.g., 20 mM sodium acetate, pH 5.0)
-
Elution Buffer (e.g., 20 mM sodium acetate, 1 M NaCl, pH 5.0)
-
ADC sample
-
UV detector (280 nm)
Procedure:
-
Sample Preparation:
-
Buffer exchange the ADC sample into the Binding Buffer.
-
-
Column Equilibration:
-
Equilibrate the CEX column with Binding Buffer.
-
-
Sample Loading:
-
Load the prepared ADC sample onto the column.
-
-
Elution:
-
Elute the bound ADC species using a linear gradient of increasing salt concentration (from 100% Binding Buffer to 100% Elution Buffer).
-
-
Fraction Collection:
-
Collect fractions across the elution gradient.
-
-
Analysis:
-
Analyze the collected fractions for purity and aggregate content.
-
Figure 5: Workflow for Ion Exchange Chromatography (IEX) of ADCs.
Conclusion
The purification of this compound antibody-drug conjugates is a critical step in their manufacturing process to ensure a safe and efficacious therapeutic product. A combination of purification techniques, including Tangential Flow Filtration, Size Exclusion Chromatography, Hydrophobic Interaction Chromatography, and Ion Exchange Chromatography, is often necessary to remove various process-related impurities. The detailed protocols and workflows provided in these application notes serve as a guide for developing a robust and efficient purification strategy for this important class of biotherapeutics. It is important to note that optimization of these protocols will be required for each specific ADC molecule.
References
- 1. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing MC-Val-Ala-OH for Site-Specific Antibody Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and mechanism of action. Site-specific conjugation has emerged as a superior alternative to traditional stochastic methods, enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and predictable behavior.
These application notes provide a detailed guide to using MC-Val-Ala-OH, a versatile linker for site-specific antibody conjugation. This linker features a maleimidocaproyl (MC) group for thiol-specific conjugation, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, and a terminal hydroxyl group (-OH) for payload attachment.[1] The Val-Ala sequence is designed for selective cleavage by proteases highly expressed in the lysosomal compartment of tumor cells, ensuring targeted drug release and minimizing systemic toxicity.[]
Logical Framework for Site-Specific Conjugation
The process begins with the antibody, which is genetically engineered to introduce cysteine residues at specific, accessible sites. This "thiomab" serves as the scaffold for conjugation. In a parallel process, the this compound linker's terminal carboxylic acid is activated and coupled to an amine-containing cytotoxic payload. The final step involves the specific reaction between the maleimide group of the linker-payload construct and the engineered thiol on the antibody, forming a stable thioether bond and yielding the final ADC.
Caption: Logical workflow for creating a site-specific ADC.
Mechanism of Action: ADC Signaling Pathway
The therapeutic efficacy of an ADC constructed with a cleavable Val-Ala linker depends on a precise sequence of events following administration. The ADC circulates in the bloodstream, binds to its target antigen on the surface of a cancer cell, and is internalized. It is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as cathepsin B, cleave the Val-Ala linker.[][3] This releases the cytotoxic payload, which can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.
Caption: Mechanism of action for a cathepsin B-cleavable ADC.
Experimental Protocols
The following protocols provide a generalized framework. Specific reaction times, temperatures, and reagent concentrations should be optimized for each unique antibody and payload combination.
Protocol 1: Linker-Payload Synthesis
This protocol describes the coupling of this compound to an amine-containing payload.
-
Activation of Linker:
-
Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the MC-Val-Ala-NHS ester.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Coupling to Payload:
-
In a separate flask, dissolve the amine-containing cytotoxic payload (1.2 eq) in anhydrous DMF.
-
Add the activated MC-Val-Ala-NHS ester solution to the payload solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to facilitate the reaction.[5]
-
Stir the mixture at room temperature for 12-18 hours.[5]
-
Monitor reaction completion by LC-MS.
-
-
Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude linker-payload construct by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm identity and purity via LC-MS and Nuclear Magnetic Resonance (NMR).
-
Protocol 2: Site-Specific Antibody Conjugation
This protocol details the conjugation of the linker-payload construct to an engineered thiomab.
-
Antibody Preparation:
-
Prepare the engineered antibody in a suitable conjugation buffer (e.g., 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5).[6] A typical antibody concentration is 5-10 mg/mL.[5]
-
For partial reduction of interchain disulfides to expose engineered cysteines, prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP).[5]
-
-
Selective Reduction:
-
Add TCEP to the antibody solution. A molar ratio of 2.5:1 (TCEP:mAb) is a common starting point for reducing solvent-exposed disulfides.[7]
-
Incubate the mixture at 37°C for 1-2 hours.[7]
-
Remove excess TCEP using a desalting column or centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa).[7]
-
-
Conjugation Reaction:
-
Dissolve the purified linker-payload construct in a minimal amount of a compatible organic solvent (e.g., DMA or DMSO).
-
Add the linker-payload solution to the reduced antibody. A 5-fold molar excess of linker-payload to antibody is a typical starting point.
-
Ensure the final concentration of the organic solvent does not exceed 5-10% (v/v) to maintain antibody integrity.[7]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification and Formulation:
-
Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the ADC using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated antibody, excess linker-payload, and other impurities.
-
Exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4) and concentrate to the desired level.
-
Experimental Workflow and Characterization
A systematic workflow is essential for the successful development and analysis of an ADC. This involves upstream preparation of the components, the conjugation reaction, and downstream purification and characterization to ensure the final product meets all quality specifications.
Caption: High-level experimental workflow for ADC synthesis.
Data Presentation and Quality Control
Thorough characterization is critical to confirm the identity, purity, and potency of the final ADC. Quantitative data from these analyses should be clearly summarized.[8]
Table 1: Key ADC Quality Attributes and Analytical Methods
| Parameter | Analytical Method | Typical Acceptance Criteria | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Target DAR ± 0.2 (e.g., 2.0 ± 0.2) | Confirms conjugation efficiency and homogeneity.[9][10] |
| Purity / Aggregation | Size-Exclusion Chromatography (SEC) | ≥ 95% Monomer | Ensures removal of aggregates and fragments. |
| Identity and Mass | Intact and Reduced Mass Spectrometry | Conforms to theoretical mass | Confirms correct conjugation to antibody chains. |
| Unconjugated Antibody | HIC or Ion-Exchange Chromatography (IEX) | ≤ 5% | Quantifies residual starting material. |
| Free Drug-Linker | Reverse-Phase HPLC (RP-HPLC) | Below limit of detection | Ensures removal of cytotoxic impurities. |
| Antigen Binding Affinity (KD) | Surface Plasmon Resonance (SPR), ELISA | Comparable to naked mAb | Confirms conjugation does not impair binding. |
| In Vitro Cytotoxicity (IC50) | Cell-based Viability Assays | Potent on target-positive cells, weak on target-negative cells | Demonstrates target-specific cell-killing activity.[3] |
Table 2: Example Conjugation Reaction Parameters
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| Conjugation Buffer | PBS with 5 mM EDTA, pH 7.4 |
| TCEP:mAb Molar Ratio | 2.5 : 1 |
| Linker-Payload:mAb Molar Ratio | 5 : 1 |
| Reaction Temperature | 25°C (Room Temperature) |
| Reaction Time | 2 hours |
| Solvent (for linker-payload) | Dimethylacetamide (DMA) |
| Final Solvent Concentration | 5% (v/v) |
References
- 1. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. MC-Val-Ala-NHS ester, ADC linker, 1895916-22-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. broadpharm.com [broadpharm.com]
- 8. news-medical.net [news-medical.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
Application of MC-Val-Ala-OH in the Development of Novel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. MC-Val-Ala-OH is a key building block for constructing cleavable linkers used in the development of novel ADCs.[1][2][3] This dipeptide-based linker, featuring a maleimidocaproyl (MC) spacer, a valine-alanine (Val-Ala) peptide sequence, and a terminal carboxylic acid, is designed for selective cleavage by intracellular proteases, ensuring targeted payload release within cancer cells.[4]
The Val-Ala linker offers advantages in certain ADC contexts, particularly when working with hydrophobic payloads, as it can lead to reduced aggregation at higher drug-to-antibody ratios (DAR) compared to the more traditional valine-citrulline (Val-Cit) linker.[5][6] This characteristic allows for the development of ADCs with potentially higher efficacy. The Val-Ala dipeptide is specifically cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells, leading to efficient and targeted release of the cytotoxic drug.[7][8]
This document provides detailed application notes and protocols for the use of this compound in the development of novel ADCs, including conjugation to antibodies, characterization of the resulting ADC, and in vitro evaluation.
Mechanism of Action
The fundamental principle behind the use of an MC-Val-Ala linker in an ADC is the targeted delivery and conditional release of a cytotoxic payload. The following diagram illustrates the mechanism of action:
Experimental Protocols
The development of an ADC using this compound typically involves a multi-step process, from the synthesis of the drug-linker conjugate to the final in vitro evaluation of the ADC. The following diagram outlines a typical experimental workflow:
Protocol 1: Synthesis of the MC-Val-Ala-Payload Conjugate
This protocol describes the general steps for conjugating this compound to a cytotoxic payload containing a suitable functional group (e.g., an amine) for amide bond formation. A self-immolative spacer, such as p-aminobenzyl alcohol (PABA), is often incorporated between the Val-Ala linker and the drug to ensure the release of the unmodified, active payload.
Materials:
-
This compound
-
Cytotoxic payload with a reactive amine group
-
Self-immolative spacer (e.g., p-aminobenzyl carbamate derivative)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Activation of this compound: Dissolve this compound in anhydrous DMF. Add coupling reagents (e.g., 1.2 equivalents of HATU) and a base (e.g., 2.0 equivalents of DIPEA). Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling to Spacer (if applicable): If a PABA spacer is used, dissolve the PABA derivative in anhydrous DMF and add it to the activated this compound solution. Stir the reaction at room temperature for 2-4 hours.
-
Coupling to Payload: Add the cytotoxic payload (dissolved in anhydrous DMF) to the reaction mixture. Continue stirring at room temperature overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the crude product by preparative HPLC to obtain the desired MC-Val-Ala-Payload conjugate.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Antibody Reduction and Conjugation
This protocol details the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation with the maleimide moiety of the MC-Val-Ala-Payload.[9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
MC-Val-Ala-Payload conjugate
-
Quenching reagent: N-acetylcysteine
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Partial Reduction: Add a calculated amount of TCEP (typically 2-5 molar equivalents per antibody) to the antibody solution. The exact amount should be optimized to achieve the desired DAR. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent (Optional but Recommended): Purify the reduced antibody using a desalting column to remove excess TCEP.
-
Conjugation: Immediately add the MC-Val-Ala-Payload conjugate (dissolved in a co-solvent like DMSO, typically at a 10-20% v/v ratio) to the reduced antibody solution. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.
-
Quenching: Add an excess of N-acetylcysteine (e.g., 10-fold molar excess over the drug-linker) to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF. The final ADC should be exchanged into a suitable formulation buffer.
Protocol 3: ADC Characterization
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.
Key Characterization Parameters:
-
Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Procedure (UV-Vis): Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
-
Purity and Aggregation:
-
Method: Size-Exclusion Chromatography (SEC-HPLC).
-
Procedure: Analyze the purified ADC on an SEC column to determine the percentage of monomer, aggregates, and fragments.
-
-
Antigen Binding Affinity:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).
-
Procedure (ELISA): Compare the binding of the ADC and the unconjugated antibody to the target antigen coated on a microplate.
-
-
In Vitro Cytotoxicity:
-
Method: Cell-based assay (e.g., MTT or CellTiter-Glo).
-
Procedure: Treat target-antigen-expressing cancer cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Measure cell viability after 72-96 hours to determine the IC50 value.
-
Data Presentation
The quantitative data generated during ADC development should be presented in a clear and structured manner for easy comparison.
Table 1: Summary of ADC Characterization
| Parameter | Unconjugated mAb | ADC Batch 1 | ADC Batch 2 | Acceptance Criteria |
| Concentration (mg/mL) | 10.2 | 8.5 | 8.7 | > 8.0 mg/mL |
| Average DAR | N/A | 3.8 | 4.1 | 3.5 - 4.5 |
| Purity (% Monomer by SEC) | > 99% | 98.5% | 98.2% | > 95% |
| Aggregation (% by SEC) | < 1% | 1.3% | 1.6% | < 5% |
| Antigen Binding (EC50, nM) | 0.5 | 0.6 | 0.55 | < 1 nM |
Table 2: In Vitro Cytotoxicity Data
| Compound | Target Cell Line (Antigen +) IC50 (nM) | Control Cell Line (Antigen -) IC50 (nM) |
| ADC with MC-Val-Ala-Payload | 1.2 | > 1000 |
| Unconjugated mAb | > 1000 | > 1000 |
| Free Payload | 0.05 | 0.08 |
| Non-targeting ADC | > 1000 | > 1000 |
Conclusion
This compound is a versatile and effective component for the construction of cleavable linkers in the development of novel ADCs. Its protease-specific cleavage mechanism allows for targeted payload release within tumor cells, and its favorable properties with certain hydrophobic payloads make it a valuable tool for ADC researchers. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for scientists and drug developers working to create the next generation of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]
- 3. invivochem.net [invivochem.net]
- 4. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]
- 5. mdpi.com [mdpi.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biosynth.com [biosynth.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Maleimide-Thiol Coupling with MC-Val-Ala-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The maleimide-thiol reaction is a cornerstone of bioconjugation, widely employed for its high selectivity and efficiency in creating stable thioether bonds.[1][2][3] This Michael addition reaction is particularly valuable in the field of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody via a linker.[4][5] The MC-Val-Ala-OH linker is a common component in ADC development, featuring a maleimide-caproyl (MC) group for conjugation to thiol-containing molecules (like cysteine residues on an antibody), a protease-cleavable Valine-Alanine dipeptide, and a terminal carboxylic acid for further modification or direct use.[6][7]
This document provides detailed protocols and reaction condition guidelines for the successful conjugation of thiol-containing biomolecules with this compound.
Reaction Principle and Conditions
The core of the conjugation is the nucleophilic attack of a deprotonated thiol (thiolate) on the electron-deficient double bond of the maleimide ring.[2] This reaction is highly specific for thiols within a defined pH range.[8][9]
Key Reaction Parameters
Successful and specific conjugation requires careful control over several parameters: pH, temperature, stoichiometry, and buffer composition.
pH
The pH of the reaction buffer is the most critical factor.
-
Optimal Range (6.5 - 7.5): This pH range offers the best compromise between reaction rate and specificity.[8][9][10][11] Thiol groups are sufficiently nucleophilic to react efficiently, while amine groups (e.g., from lysine residues) are largely protonated and thus unreactive.[12] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8][11]
-
Below pH 6.5: The reaction rate slows considerably as the concentration of the reactive thiolate anion decreases.[10]
-
Above pH 7.5: The reaction becomes less specific, with an increased rate of reaction with primary amines.[8][9][10] Furthermore, the maleimide ring itself becomes susceptible to hydrolysis, opening to form a non-reactive maleamic acid, which competes with the desired thiol reaction.[8][9][12]
Temperature and Time
The reaction rate is temperature-dependent.[10][13]
-
Room Temperature (20-25°C): Typically allows for rapid conjugation, often completing within 30 minutes to 2 hours.[10]
-
4°C: The reaction is slower, potentially requiring overnight incubation (8-16 hours) to achieve high yields.[10] This temperature is recommended for sensitive biomolecules that may degrade at higher temperatures.[10]
-
37°C: Can be used to accelerate the reaction, with completion times around 30 minutes, but may not be suitable for all proteins.[10][13]
Stoichiometry
To drive the reaction to completion, a molar excess of the maleimide-containing reagent (this compound) is typically used. A 10 to 20-fold molar excess of maleimide over the thiol-containing protein is a common starting point.[11][12] However, the optimal ratio can be influenced by steric hindrance and should be optimized for each specific application.[11]
Buffers and Solvents
The choice of buffer is critical to maintain pH and avoid interfering with the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES at concentrations of 10-100 mM are commonly used.[1][10][12]
-
Solvent for this compound: The this compound linker should be dissolved in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[1][11] Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.[8] The final concentration of the organic solvent in the reaction mixture should generally be kept low (e.g., <10%) to avoid protein denaturation.[8]
-
Thiol-Free Buffers: It is crucial to use buffers that do not contain thiol compounds like dithiothreitol (DTT) or β-mercaptoethanol, as they will compete with the target molecule.[9][10]
Data Summary Tables
Table 1: Effect of pH on Maleimide-Thiol Reaction [8][10]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal Hydrolysis |
| > 7.5 | Fast | Decreased | Amine Reaction, Maleimide Hydrolysis |
Table 2: Typical Reaction Times and Temperatures [10]
| Temperature | Typical Reaction Time | Notes |
| 4°C | 8 - 16 hours (Overnight) | Recommended for sensitive proteins to minimize degradation. |
| 20-25°C (RT) | 30 minutes - 2 hours | Standard condition for efficient kinetics. |
| 37°C | ~30 minutes | Can be used to accelerate the reaction. |
Experimental Protocols
This section provides a general protocol for conjugating a thiol-containing protein (e.g., an antibody with reduced cysteines) with this compound.
Materials
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5.[1][12]
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP).[10]
-
Quenching Reagent: L-cysteine or glutathione.[12]
-
Solvent: Anhydrous DMSO or DMF.[1]
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.[1][10][12]
Protocol Steps
Step 1: Preparation of Thiol-Containing Protein (Antibody Reduction)
If the target thiol groups are present as disulfide bonds, a reduction step is necessary.[1][10]
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[1]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[1][3] TCEP is recommended because it is thiol-free and does not need to be removed before adding the maleimide reagent.[9][10][11]
-
Incubate for 30-60 minutes at room temperature. To prevent re-oxidation of thiols, it is advisable to perform this step under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Note: If using DTT, it is a thiol-containing reducing agent and must be completely removed (e.g., by a desalting column) before adding the maleimide linker.[9][11]
Step 2: Preparation of this compound Stock Solution
-
Immediately prior to use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[12]
-
Vortex briefly to ensure complete dissolution. Protect the stock solution from light.[12]
Step 3: Conjugation Reaction
-
Add the this compound stock solution dropwise to the stirring protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of maleimide).[10]
-
Incubate the reaction at the desired temperature (e.g., 2 hours at room temperature or overnight at 4°C), protected from light.[10][12]
Step 4: Quenching the Reaction (Optional)
-
To stop the reaction and consume any excess maleimide reagent, add a low molecular weight thiol such as L-cysteine or glutathione in a slight molar excess to the maleimide.[12]
-
Incubate for an additional 15-30 minutes.
Step 5: Purification of the Conjugate
-
Separate the final conjugate from unreacted this compound and quenching reagents.
-
Common methods include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF) for large protein conjugates.[1][11][12]
-
For higher resolution, chromatographic methods like HPLC can be employed.[10]
Step 6: Characterization
-
Confirm successful conjugation using techniques such as Mass Spectrometry (MS) to determine the drug-to-antibody ratio (DAR).[10]
-
Use UV-Vis spectrophotometry to measure the protein concentration (at 280 nm) and the concentration of the conjugated molecule if it has a distinct chromophore.[11]
-
RP-HPLC can be used to assess the purity of the final conjugate.[10]
Visualized Workflows and Mechanisms
Maleimide-Thiol Conjugation Workflow
The following diagram illustrates the general experimental workflow for conjugating a thiol-containing protein with the this compound linker.
Caption: Experimental workflow for maleimide-thiol conjugation.
Reaction Mechanism and Side Reaction
This diagram shows the primary reaction of the maleimide with a thiol group and the competing hydrolysis side reaction.
Caption: Maleimide-thiol reaction vs. hydrolysis side reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. bachem.com [bachem.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]
- 7. invivochem.net [invivochem.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Solid-Phase Synthesis of MC-Val-Ala-OH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the solid-phase synthesis of the dipeptide linker, maleimidocaproyl-valine-alanine (MC-Val-Ala-OH). This cleavable linker is a critical component in the development of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells.[1][2] The protocol details the use of standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, from resin selection and preparation to the final cleavage and purification of the desired product. All quantitative data is presented in clear, tabular format for ease of use, and a detailed workflow diagram is provided to visually guide researchers through the process.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired sequence on a solid support.[3][4] This methodology simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[4] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach in SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy.[3]
This compound is a dipeptide linker that incorporates a protease-cleavable Valine-Alanine sequence.[2] This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2][5] This targeted cleavage mechanism ensures the specific release of the conjugated cytotoxic drug within the target cancer cells, minimizing off-target toxicity.[2] The maleimidocaproyl (MC) group provides a reactive handle for conjugation to thiol-containing molecules, typically the cysteine residues on an antibody.[5]
This application note provides a detailed protocol for the manual solid-phase synthesis of this compound, intended to guide researchers in the fields of medicinal chemistry, drug development, and ADC technology.
Experimental Protocols
The following protocols outline the step-by-step procedure for the solid-phase synthesis of this compound. The synthesis is based on a 0.1 mmol scale using a 2-chlorotrityl chloride resin, which allows for the cleavage of the final product with a free C-terminal carboxylic acid under mild acidic conditions.[6]
Resin Preparation and Swelling
The initial step involves the preparation and swelling of the resin to ensure optimal accessibility of the reactive sites for the subsequent chemical transformations.[7]
| Step | Procedure | Reagent/Solvent | Volume | Duration |
| 1 | Weigh 2-chlorotrityl chloride resin (1.0-1.6 mmol/g loading) into a reaction vessel. | - | 167 mg (for 1.2 mmol/g) | - |
| 2 | Add Dichloromethane (DCM) to the resin. | DCM | 5 mL | - |
| 3 | Gently agitate the resin suspension. | - | - | 30 min |
| 4 | Drain the solvent by filtration. | - | - | - |
Loading of the First Amino Acid (Fmoc-Ala-OH)
The first amino acid, Fmoc-Alanine, is covalently attached to the resin. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to facilitate the esterification reaction.[7]
| Step | Procedure | Reagent/Solvent | Quantity/Volume | Duration |
| 1 | Dissolve Fmoc-Ala-OH in DCM. | Fmoc-Ala-OH | 2 eq (0.2 mmol, 62.3 mg) | - |
| DCM | 3 mL | |||
| 2 | Add DIPEA to the Fmoc-Ala-OH solution. | DIPEA | 4 eq (0.4 mmol, 69.7 µL) | - |
| 3 | Add the amino acid solution to the swollen resin. | - | - | - |
| 4 | Gently agitate the reaction mixture. | - | - | 1 hour |
| 5 | Drain the reaction solution. | - | - | - |
| 6 | Wash the resin with DCM. | DCM | 3 x 5 mL | - |
| 7 | Wash the resin with DMF. | DMF | 3 x 5 mL | - |
Fmoc Deprotection
The Fmoc protecting group on the N-terminus of the attached alanine is removed using a solution of piperidine in DMF to expose the free amine for the next coupling step.[3][8]
| Step | Procedure | Reagent/Solvent | Volume | Duration |
| 1 | Add 20% piperidine in DMF to the resin. | 20% Piperidine/DMF | 5 mL | 3 min |
| 2 | Drain the deprotection solution. | - | - | - |
| 3 | Add fresh 20% piperidine in DMF to the resin. | 20% Piperidine/DMF | 5 mL | 10 min |
| 4 | Drain the deprotection solution. | - | - | - |
| 5 | Wash the resin with DMF. | DMF | 5 x 5 mL | - |
| 6 | Wash the resin with DCM. | DCM | 3 x 5 mL | - |
| 7 | Wash the resin with DMF. | DMF | 3 x 5 mL | - |
Coupling of the Second Amino Acid (Fmoc-Val-OH)
The second amino acid, Fmoc-Valine, is coupled to the deprotected alanine on the resin. A coupling reagent such as HATU in the presence of a base like DIPEA is used to activate the carboxylic acid of the incoming amino acid.
| Step | Procedure | Reagent/Solvent | Quantity/Volume | Duration |
| 1 | Dissolve Fmoc-Val-OH and HATU in DMF. | Fmoc-Val-OH | 3 eq (0.3 mmol, 101.8 mg) | - |
| HATU | 2.9 eq (0.29 mmol, 110.3 mg) | |||
| DMF | 3 mL | |||
| 2 | Add DIPEA to the solution and pre-activate. | DIPEA | 6 eq (0.6 mmol, 104.5 µL) | 2 min |
| 3 | Add the activated amino acid solution to the resin. | - | - | - |
| 4 | Gently agitate the reaction mixture. | - | - | 2 hours |
| 5 | Drain the coupling solution. | - | - | - |
| 6 | Wash the resin with DMF. | DMF | 5 x 5 mL | - |
| 7 | Wash the resin with DCM. | DCM | 3 x 5 mL | - |
| 8 | Wash the resin with DMF. | DMF | 3 x 5 mL | - |
Fmoc Deprotection
The Fmoc protecting group on the N-terminus of valine is removed.
| Step | Procedure | Reagent/Solvent | Volume | Duration |
| 1 | Add 20% piperidine in DMF to the resin. | 20% Piperidine/DMF | 5 mL | 3 min |
| 2 | Drain the deprotection solution. | - | - | - |
| 3 | Add fresh 20% piperidine in DMF to the resin. | 20% Piperidine/DMF | 5 mL | 10 min |
| 4 | Drain the deprotection solution. | - | - | - |
| 5 | Wash the resin with DMF. | DMF | 5 x 5 mL | - |
| 6 | Wash the resin with DCM. | DCM | 3 x 5 mL | - |
| 7 | Wash the resin with DMF. | DMF | 3 x 5 mL | - |
Coupling of Maleimidocaproic Acid (MC)
The maleimidocaproyl group is coupled to the N-terminus of the dipeptide.
| Step | Procedure | Reagent/Solvent | Quantity/Volume | Duration |
| 1 | Dissolve Maleimidocaproic acid and HATU in DMF. | Maleimidocaproic acid | 3 eq (0.3 mmol, 63.4 mg) | - |
| HATU | 2.9 eq (0.29 mmol, 110.3 mg) | |||
| DMF | 3 mL | |||
| 2 | Add DIPEA to the solution and pre-activate. | DIPEA | 6 eq (0.6 mmol, 104.5 µL) | 2 min |
| 3 | Add the activated acid solution to the resin. | - | - | - |
| 4 | Gently agitate the reaction mixture. | - | - | 2 hours |
| 5 | Drain the coupling solution. | - | - | - |
| 6 | Wash the resin with DMF. | DMF | 5 x 5 mL | - |
| 7 | Wash the resin with DCM. | DCM | 3 x 5 mL | - |
Cleavage and Deprotection
The synthesized this compound is cleaved from the resin, and any side-chain protecting groups (though none are used for Val and Ala) are removed. A cleavage cocktail containing trifluoroacetic acid (TFA) is used.[9]
| Step | Procedure | Reagent/Solvent | Volume | Duration |
| 1 | Wash the resin with DCM. | DCM | 3 x 5 mL | - |
| 2 | Dry the resin under vacuum. | - | - | 1 hour |
| 3 | Prepare the cleavage cocktail (TFA/TIPS/H₂O 95:2.5:2.5). | TFA, TIPS, H₂O | 5 mL | - |
| 4 | Add the cleavage cocktail to the resin. | - | 5 mL | - |
| 5 | Gently agitate the mixture. | - | - | 2 hours |
| 6 | Filter the resin and collect the filtrate. | - | - | - |
| 7 | Wash the resin with fresh cleavage cocktail. | Cleavage Cocktail | 2 x 1 mL | - |
| 8 | Combine the filtrates. | - | - | - |
| 9 | Precipitate the crude peptide by adding cold diethyl ether. | Cold Diethyl Ether | 40 mL | - |
| 10 | Centrifuge to pellet the precipitate. | - | - | 10 min |
| 11 | Decant the ether and dry the crude product. | - | - | - |
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Purification and Characterization
The crude this compound obtained after cleavage should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
This application note provides a detailed and practical guide for the solid-phase synthesis of the ADC linker, this compound. By following the outlined protocols, researchers can reliably produce this key dipeptide linker for use in the development of novel antibody-drug conjugates. The use of standard Fmoc SPPS chemistry makes this synthesis accessible to laboratories equipped for peptide synthesis. The provided workflow diagram and tabular data presentation are intended to facilitate a smooth and efficient synthesis process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bachem.com [bachem.com]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. academic.oup.com [academic.oup.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Use of MC-Val-Ala-OH with Pyrrolobenzodiazepine (PBD) Dimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that function by cross-linking DNA, leading to cell cycle arrest and apoptosis.[1][2][3] Their exceptional potency makes them attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach. ADCs utilize a monoclonal antibody to selectively deliver a cytotoxic payload to cancer cells expressing a specific antigen on their surface. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety.
This document provides detailed application notes and protocols for the use of the cleavable linker, MC-Val-Ala-OH, in the development of PBD dimer-based ADCs. The maleimidocaproyl-valine-alanine (MC-Val-Ala) linker is designed to be stable in circulation and to be cleaved by intracellular proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartment of cancer cells.[4] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.
Mechanism of Action of PBD Dimer-Based ADCs
PBD dimer-based ADCs exert their cytotoxic effect through a multi-step process:
-
Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosomes.
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Ala dipeptide of the linker is cleaved by proteases like cathepsin B.
-
Payload Release: This cleavage releases the PBD dimer payload into the cytoplasm.
-
DNA Cross-linking: The released PBD dimer translocates to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links.[2][3]
-
Cell Death: The DNA cross-links stall DNA replication and transcription, leading to cell cycle arrest at the G2-M phase and subsequent induction of apoptosis.[2]
Signaling Pathway of PBD Dimer-Induced Apoptosis
The DNA damage induced by PBD dimers triggers a cascade of signaling events that ultimately lead to programmed cell death.
Figure 1: PBD Dimer-Induced Apoptotic Signaling Pathway
Experimental Protocols
Protocol 1: Conjugation of MC-Val-Ala-PBD to an Antibody via Lysine Residues
This protocol describes the conjugation of a maleimide-activated MC-Val-Ala-PBD linker-payload to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
MC-Val-Ala-PBD dimer
-
Amine-reactive crosslinker (e.g., SMCC)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
Reaction buffers and solvents
Workflow:
References
- 1. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of ADCs with MC-Val-Ala-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions regarding the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Maleimidocaproyl-Valine-Alanine (MC-Val-Ala-OH) linker system.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue?
A1: ADC aggregation is the process where individual antibody-drug conjugate molecules cluster together to form higher-order species, ranging from soluble dimers to large, insoluble precipitates.[1] This is a critical quality attribute (CQA) to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1][2] Aggregated ADCs can exhibit reduced therapeutic activity, altered pharmacokinetic profiles, and, most importantly, have the potential to elicit an immunogenic response in patients.[2][3] Furthermore, significant aggregation leads to product loss, which affects manufacturing yield and economic viability.[4]
Q2: How does the this compound linker-payload contribute to ADC aggregation?
A2: The primary driver of aggregation for ADCs using an this compound linker is the increased hydrophobicity of the final conjugate.[5] Most cytotoxic payloads are inherently hydrophobic, and the linker itself, including the maleimidocaproyl spacer and the dipeptide, adds to this property.[3][5][6] When these hydrophobic linker-payloads are attached to the antibody surface, they create "hydrophobic patches."[3] To minimize their exposure to the aqueous environment, these patches on different ADC molecules interact with each other, initiating the aggregation process.[4] While the Val-Ala dipeptide is a well-established substrate for lysosomal proteases like Cathepsin B, its hydrophobicity, when combined with the payload, is a key factor in the physical instability of the ADC.[][8]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?
A3: The Drug-to-Antibody Ratio (DAR), or the average number of drug-linker molecules attached to each antibody, has a direct and significant impact on aggregation.[9] A higher DAR leads to increased surface hydrophobicity, which strongly correlates with a higher propensity for the ADC to aggregate.[4][10][11] Molecules with high DARs are often less stable and more prone to aggregation and precipitation.[2][10] Therefore, achieving a balance that maximizes efficacy while minimizing aggregation is a crucial goal in ADC development, with an ideal DAR often falling between 2 and 4.[9]
Q4: How can I detect and quantify ADC aggregation in my samples?
A4: Several analytical techniques can be used to detect, characterize, and quantify ADC aggregates. The selection of a method depends on the specific stage of development and the level of detail required.[4] Size Exclusion Chromatography (SEC) is the most common and robust method for routine quality control.[4][12][13] For more detailed characterization, techniques like SEC with Multi-Angle Light Scattering (SEC-MALS) or Analytical Ultracentrifugation (AUC) can provide more precise information on the size and distribution of aggregated species.[4]
Table 1: Common Analytical Methods for ADC Aggregation Analysis
| Analytical Technique | Principle of Measurement | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[4] | Robust, reproducible, and widely used for routine quantification of monomers, dimers, and larger aggregates.[13][14] | Potential for on-column interactions that may not reflect the true state in the vial; may not resolve all species.[15] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC separation followed by light scattering detection to determine absolute molar mass.[4] | Provides accurate molecular weight of eluting species, offering a more detailed characterization of aggregates.[4] | More complex instrumentation and data analysis compared to standard SEC.[15] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine the size distribution of particles.[4] | Fast, non-invasive, and useful for detecting the onset of aggregation and monitoring stability over time.[4] | Highly sensitive to small amounts of large particles; not a separative technique. |
| Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a strong centrifugal field.[4] | High-resolution method that provides data on size, shape, and distribution in the native buffer without a column matrix.[4][15] | Requires specialized equipment and significant expertise for operation and data analysis.[15] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on surface hydrophobicity.[12] | Directly assesses the primary driver of aggregation and is useful for determining DAR distribution.[12][15] | Can be sensitive to mobile phase conditions; primarily measures hydrophobicity, not aggregation directly.[15] |
Troubleshooting Guide: Aggregation Issues
Problem 1: I am observing significant precipitation or cloudiness immediately after my conjugation reaction.
This issue points to aggregation occurring during the conjugation process itself, likely due to the reaction conditions or the introduction of the hydrophobic linker-payload.[3]
Potential Causes & Troubleshooting Steps:
-
High Concentration of Organic Co-solvent: The this compound linker-payload may require an organic co-solvent like DMSO for solubilization. However, final concentrations above 5-10% can be denaturing to the antibody and promote aggregation.[3][16]
-
Solution: Minimize the co-solvent concentration by preparing a higher stock concentration of the linker-payload. Add the linker-payload solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.[17]
-
-
Unfavorable Buffer Conditions: The conjugation buffer's pH may be too close to the antibody's isoelectric point (pI), the point of its lowest solubility.[3]
-
Solution: Ensure the conjugation buffer pH is at least 1-1.5 units away from the mAb's pI. While the reaction may be efficient at a certain pH, the stability of the antibody must be prioritized.[3]
-
-
Intermolecular Interactions During Conjugation: As linker-payloads are attached, the newly formed ADCs become increasingly hydrophobic and can immediately begin to aggregate in solution.[4]
Diagram 1: Mechanism of Hydrophobicity-Driven ADC Aggregation
Caption: Hydrophobic linker-payloads create patches on ADCs, leading to aggregation.
Problem 2: My ADC solution is clear initially but shows a gradual increase in aggregation during storage at 2-8°C or after freeze-thaw cycles.
This indicates that while the initial conjugate may be stable, the formulation is not optimized to maintain its long-term stability.[15]
Potential Causes & Troubleshooting Steps:
-
Suboptimal Buffer Formulation: The pH, ionic strength, or buffer species may not be ideal for the stability of your specific ADC.[]
-
Solution: Conduct a formulation screening study. Test a matrix of buffers at different pH values (e.g., pH 5.0-7.0) and with varying ionic strengths (e.g., by adding 0-150 mM NaCl). Use an accelerated stability study (e.g., incubation at 40°C for 1-2 weeks) and measure aggregation by SEC to identify the optimal buffer.
-
-
Lack of Stabilizing Excipients: The formulation may be missing key excipients that protect against aggregation.[]
-
Solution: Introduce stabilizers into your formulation. Surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation. Sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) can act as cryoprotectants and lyo-protectants to prevent aggregation during freeze-thaw cycles and long-term storage.[]
-
-
Stress from Freeze-Thaw Cycles: The physical stress of freezing and thawing can destabilize the ADC, leading to aggregation.[2]
Diagram 2: Troubleshooting Workflow for ADC Aggregation
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. agilent.com [agilent.com]
- 14. leukocare.com [leukocare.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 19. cellmosaic.com [cellmosaic.com]
troubleshooting low conjugation efficiency with MC-Val-Ala-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with the MC-Val-Ala-OH linker.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, often observed as a low Drug-to-Antibody Ratio (DAR), can arise from various factors throughout the experimental workflow. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: Why is my Drug-to-Antibody Ratio (DAR) consistently low?
A consistently low DAR is a common issue that can stem from several factors related to your reagents and reaction conditions. Below is a summary of potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The optimal pH range for the maleimide-thiol conjugation is 6.5-7.5.[1][2] At pH levels below 6.5, the reaction rate is significantly slower because the thiol group is less likely to be in its reactive thiolate anion form.[1] Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with amines (e.g., lysine residues) can occur.[2] |
| Inefficient Antibody Reduction | Incomplete reduction of interchain disulfide bonds on the antibody will result in fewer available free thiol groups for conjugation. Ensure your reducing agent (e.g., TCEP or DTT) is active and used at the appropriate concentration and incubation time. If using DTT, it must be removed before adding the maleimide-linker, as it will compete for conjugation.[1] TCEP is often preferred as it does not require removal.[1] |
| Incorrect Stoichiometry | An insufficient molar excess of the this compound linker-payload construct can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide-containing molecule is a common starting point for protein labeling.[1] However, the optimal ratio can vary, with some protocols finding a 5:1 molar ratio to be effective for larger proteins.[3] |
| Hydrolysis of Maleimide Group | The maleimide group on the this compound linker is prone to hydrolysis in aqueous solutions, especially at neutral to alkaline pH, which renders it inactive for conjugation.[2][3][] Always prepare aqueous solutions of the maleimide-linker immediately before use and avoid long-term storage in aqueous buffers.[1][2] |
| Oxidation of Antibody Thiols | Free thiol groups on the reduced antibody can re-oxidize to form disulfide bonds, making them unavailable for conjugation.[1] To prevent this, degas your buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1] |
Q2: I've confirmed my DAR is low. How can I be sure it's not an issue with payload loss after conjugation?
Payload loss can occur due to the instability of the thiosuccinimide bond formed between the maleimide and the thiol.
This bond can undergo a retro-Michael reaction, leading to deconjugation.[5][6] To enhance stability, the thiosuccinimide ring can be hydrolyzed to a more stable, open-ring form.[][5] This hydrolysis is favored at a slightly alkaline pH. Some protocols intentionally include a step to incubate the ADC at a pH of around 8.0 after the initial conjugation to promote this stabilizing hydrolysis.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[8][9] It contains three key components:
-
MC (Maleimidocaproyl): This group contains a maleimide moiety that reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on a protein.[8][10]
-
Val-Ala (Valine-Alanine): This dipeptide is a substrate for proteases, such as Cathepsin B, which are often present at high levels within the lysosomes of cancer cells.[10][11][12] This allows for the specific release of the cytotoxic payload inside the target cell.
-
OH (Carboxylic Acid): The terminal carboxylic acid group allows for the attachment of a payload molecule containing a primary or secondary amine via an amide bond.[8]
Compared to the more common Val-Cit linker, the Val-Ala linker is generally more hydrophilic, which can help to reduce aggregation, especially when working with hydrophobic payloads or aiming for a high DAR.[13][14]
Q2: What is the optimal pH for conjugating this compound to an antibody?
The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2]
Q3: How should I prepare and store my this compound linker-payload construct?
Due to the susceptibility of the maleimide group to hydrolysis, it is recommended to dissolve the linker-payload construct in an anhydrous organic solvent like DMSO or DMF for stock solutions.[1] Aqueous solutions should be prepared fresh for each conjugation reaction.[1][2] For long-term storage, stock solutions should be kept at -20°C or -80°C, protected from moisture and light.[9]
Q4: What analytical techniques are recommended for determining the DAR?
Several methods can be used to determine the average DAR of an ADC preparation:
-
Hydrophobic Interaction Chromatography (HIC): This is one of the most widely used methods for DAR analysis, as it can separate ADC species with different numbers of conjugated drugs.[11][15]
-
Reversed-Phase Liquid Chromatography (RP-HPLC): This technique can also be used for detailed DAR analysis.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the drug load distribution and can confirm the identity of the different ADC species.[15][16]
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation with this compound
This protocol provides a general workflow for the conjugation of a pre-formed MC-Val-Ala-payload construct to a monoclonal antibody via cysteine residues.
1. Antibody Preparation and Reduction: a. Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.4). b. To reduce the interchain disulfide bonds, add a 20-fold molar excess of TCEP from a freshly prepared stock solution. c. Incubate at 37°C for 1-2 hours.
2. Linker-Payload Preparation: a. Just before use, dissolve the MC-Val-Ala-payload construct in a minimal amount of an organic co-solvent like DMSO. b. Dilute the linker-payload stock into the reaction buffer to the desired final concentration.
3. Conjugation Reaction: a. Add the desired molar excess (e.g., 5-fold to 10-fold over available thiols) of the diluted linker-payload to the reduced antibody. b. Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing. Protect from light.
4. Quenching and Purification: a. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine. b. Purify the resulting ADC from unconjugated linker-payload and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[1]
5. Characterization: a. Determine the protein concentration using a spectrophotometer at 280 nm. b. Analyze the average DAR using HIC-HPLC or LC-MS.[11][16] c. Assess the level of aggregation using size-exclusion chromatography (SEC).
Visualizations
Logical Workflow for Troubleshooting Low DAR
Caption: A step-by-step workflow for diagnosing the root cause of low DAR.
General Mechanism of Action for a Val-Ala Linked ADC
Caption: The intracellular journey of an ADC leading to targeted cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. sciex.com [sciex.com]
Technical Support Center: Optimizing MC-Val-Ala-OH Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC-Val-Ala-OH conjugation reactions. The focus is on optimizing the reaction pH to ensure high efficiency, specificity, and stability of the resulting conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions, with a focus on pH-related problems.
Issue 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of the reaction buffer is critical for efficient conjugation. The optimal range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2][3] At pH values below 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.[1] |
| Hydrolysis of Maleimide | The maleimide group on this compound is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[2][4] Ensure that solutions containing the maleimide linker are prepared fresh before use. Avoid storing the linker in aqueous solutions.[2] |
| Incorrect Stoichiometry | An inappropriate molar ratio of the maleimide linker to the thiol-containing molecule can lead to low yields. A 10-20 fold molar excess of the maleimide-containing component is a common starting point for protein labeling.[1] |
| Oxidation of Thiols | Free thiol groups can oxidize to form disulfide bonds, preventing conjugation. It is recommended to use a chelating agent like EDTA (2-5 mM) in the reaction buffer to prevent metal-catalyzed oxidation.[5] |
Issue 2: Lack of Specificity and Side Reactions
| Potential Cause | Troubleshooting Steps |
| Reaction with Amines | At pH values above 7.5, the maleimide group can lose its chemoselectivity for thiols and begin to react with primary amines, such as the side chain of lysine residues.[2] To ensure thiol-specific conjugation, maintain the reaction pH between 6.5 and 7.5.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] |
| Thiazine Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a six-membered thiazine structure.[6] This rearrangement is more prominent at neutral or basic pH.[6] To minimize this, perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][6] |
Issue 3: Instability of the Conjugate
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Thiosuccinimide Linkage | The thiosuccinimide ring formed after conjugation can undergo hydrolysis, particularly at higher pH.[2] While the ring-opened product is generally stable, this introduces heterogeneity into the final product. |
| Retro-Michael Reaction | The thiosuccinimide linkage can be reversible through a retro-Michael reaction, which can lead to the transfer of the payload to other thiol-containing molecules.[3] |
Frequently Asked Questions (FAQs)
What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation is 6.5-7.5.[1][2][3] This range provides a balance between a fast reaction rate and high selectivity for thiols over other nucleophilic groups like amines.[2]
Why is the reaction so slow at a pH below 6.5?
The reaction proceeds through the nucleophilic attack of a thiolate anion on the maleimide double bond. At acidic pH, the thiol group (-SH) is predominantly in its protonated form rather than the more reactive thiolate anion (-S⁻), which significantly slows down the reaction rate.[1]
What happens if the pH is too high (above 7.5)?
At pH values above 7.5, two main side reactions become significant:
-
Hydrolysis of the maleimide ring : The maleimide group can react with hydroxide ions in the solution, leading to the opening of the ring and inactivation of the linker.[2][4]
-
Reaction with amines : The maleimide group loses its selectivity for thiols and can react with primary amines, such as the epsilon-amino group of lysine residues.[2]
What buffers are recommended for this conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, as long as they are adjusted to the optimal pH range of 6.5-7.5.[1] It is crucial to ensure that the buffer does not contain any extraneous thiols (e.g., from DTT or 2-mercaptoethanol).[1]
How can I prevent the hydrolysis of the maleimide linker?
To minimize hydrolysis, always prepare aqueous solutions of the this compound linker immediately before use.[2] Avoid long-term storage of the linker in aqueous buffers.[2] For storage, keep the linker in a dry, biocompatible organic solvent like DMSO.[3]
I am conjugating to an N-terminal cysteine and see multiple products. What could be the cause?
If you are conjugating to an N-terminal cysteine, you may be observing thiazine rearrangement, a side reaction that is more prevalent at neutral or basic pH.[6] To avoid this, consider performing the conjugation at a lower pH, such as 5.0.[1][6]
Quantitative Data Summary
The following tables summarize the impact of pH on various aspects of the maleimide conjugation reaction.
Table 1: Effect of pH on Maleimide-Thiol Conjugation
| pH Range | Reaction Rate | Thiol Specificity | Maleimide Hydrolysis | Key Considerations |
| < 6.5 | Slow | High | Minimal | Thiol is less reactive.[1] |
| 6.5 - 7.5 | Optimal | High | Low to Moderate | Recommended range for most applications. [1][2][3] |
| > 7.5 | Fast | Decreased (Amine reactivity increases) | Significant | Increased risk of side reactions and linker inactivation.[2] |
| ~12 | Rate of hydrolysis may decrease | - | Complex | A proposed reaction scheme suggests an arrest in the rate of hydrolysis around pH 12.[7] |
Table 2: Influence of pH on Thiazine Formation for N-terminal Cysteine Conjugation
| pH | Thiazine Isomer Formation (after 24h) | Notes |
| 5.0 | ~0.1% | Protonation of the N-terminal amine prevents the intramolecular nucleophilic attack.[6] |
| 7.3 | Significant | The rate of thiazine formation is substantially increased compared to pH 5.0.[6] |
| 8.4 | ~90% | Thiazine formation is rapid at basic pH.[6] |
Experimental Protocols
Protocol: Optimizing pH for this compound Conjugation
This protocol outlines a general procedure for determining the optimal pH for the conjugation of this compound to a thiol-containing protein.
1. Materials
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction buffers: A series of buffers with varying pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). Examples include phosphate buffers or HEPES buffers.
-
EDTA solution (e.g., 0.5 M)
-
Quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol)
-
Analytical tools for characterization (e.g., HPLC, mass spectrometry, SDS-PAGE)
2. Procedure
-
Prepare Protein Solution: If the protein has disulfide bonds that need to be reduced to generate free thiols, perform this step first using a reducing agent like TCEP. Purify the protein to remove the excess reducing agent. Resuspend the purified protein in the reaction buffers at the desired concentration. Add EDTA to a final concentration of 2-5 mM.
-
Prepare Linker Solution: Immediately before starting the reaction, dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a stock solution.
-
Set up Parallel Reactions: Set up a series of small-scale reactions, one for each pH value to be tested.
-
Initiate Conjugation: Add the this compound stock solution to each protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate: Allow the reactions to proceed at room temperature or 4°C for a set amount of time (e.g., 1-2 hours).
-
Quench the Reaction: Stop the reaction by adding a quenching reagent to consume any unreacted maleimide.
-
Analyze the Products: Analyze the reaction mixture from each pH condition using appropriate analytical techniques to determine the conjugation efficiency, presence of side products, and degree of labeling.
8. Optimization: Based on the results, select the pH that provides the highest yield of the desired conjugate with the fewest side products. Further optimization of reaction time and stoichiometry may be necessary.
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Effect of pH on maleimide-thiol conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
impact of hydrophobicity on MC-Val-Ala-OH linker performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of the MC-Val-Ala-OH linker in antibody-drug conjugates (ADCs), with a focus on the impact of its hydrophobicity on experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of ADCs utilizing the this compound linker.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of ADC aggregation observed during or after conjugation. | The inherent hydrophobicity of the this compound linker and the attached payload can lead to increased aggregation, especially at high drug-to-antibody ratios (DAR).[1][2][3] | - Optimize DAR: Aim for a lower, more homogeneous DAR. High DAR ADCs are more prone to aggregation due to cumulative hydrophobicity.[1][4] - Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to improve ADC solubility and stability.[] - Incorporate Hydrophilic Moieties: Consider incorporating hydrophilic linkers, such as polyethylene glycol (PEG), to mask the hydrophobicity of the drug-linker.[4][6][7] |
| Premature drug release in plasma stability assays. | The Val-Ala dipeptide can be susceptible to cleavage by certain plasma enzymes, such as carboxylesterases, which can lead to premature payload release.[8][9] This is a known characteristic of valine-containing peptide linkers.[8][9] | - Species-Specific Plasma: Be aware that linker stability can vary between species. For instance, some valine-containing linkers show instability in mouse plasma due to specific enzymes like Ces1c.[8][10] - Alternative Linker Chemistries: If premature release is significant, consider alternative cleavable linkers with different enzymatic targets or non-cleavable linkers for improved plasma stability.[11][12] |
| Inconsistent or poor in vivo efficacy despite good in vitro potency. | Increased hydrophobicity of the ADC can lead to rapid clearance from circulation, reducing exposure to the target tumor cells.[1][6][13] This accelerated clearance can be mediated by the mononuclear phagocytic system.[13] | - Pharmacokinetic (PK) Studies: Conduct thorough PK studies to assess the ADC's circulation half-life.[6] - Hydrophobicity Modulation: As with aggregation issues, modifying the linker with hydrophilic components can improve the PK profile.[4][6] - Correlate with DAR: Evaluate if higher DAR species are being cleared more rapidly. Hydrophobic interaction chromatography (HIC) can be used to analyze the distribution of different drug-loaded species.[13][14] |
| Difficulty in achieving high DAR during conjugation. | The hydrophobicity of the drug-linker can reduce its aqueous solubility, limiting the efficiency of the conjugation reaction.[4] | - Optimize Reaction Conditions: Adjust solvent composition (e.g., use of co-solvents) to improve the solubility of the drug-linker during the conjugation process. - Linker Modification: Employing more hydrophilic linker designs can enhance conjugation efficiency.[4] |
Frequently Asked Questions (FAQs)
Q1: How does the hydrophobicity of the this compound linker compare to the MC-Val-Cit-OH linker, and what are the implications?
A1: Both Val-Ala and Val-Cit are dipeptide linkers cleaved by proteases like Cathepsin B.[][16][] While both contribute to the overall hydrophobicity of the ADC, some studies suggest that Val-Ala may lead to less aggregation in ADCs with high DAR compared to Val-Cit.[8][] The choice between them can impact the physicochemical properties and manufacturability of the final ADC.[16][18]
Q2: What is the primary mechanism of drug release from an ADC containing an this compound linker?
A2: The primary mechanism of release is enzymatic cleavage. After the ADC binds to its target antigen and is internalized by the cancer cell, it is trafficked to the lysosome. Inside the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Ala dipeptide, releasing the cytotoxic payload.[19][20][21]
Q3: How can I assess the stability of my ADC with the this compound linker?
A3: ADC stability should be evaluated both in vitro and in vivo.[22]
-
In Vitro Plasma Stability Assay: Incubate the ADC in plasma (e.g., human, mouse) at 37°C and collect samples at various time points.[22] The amount of intact ADC and released payload can be quantified using methods like ELISA and LC-MS.[14][22][23]
-
In Vivo Pharmacokinetic (PK) Study: Administer the ADC to an animal model and collect blood samples over time to determine the ADC's clearance rate and half-life.[6][22]
Q4: What analytical techniques are recommended for characterizing an ADC with an this compound linker?
A4: A suite of analytical methods is necessary to characterize the ADC thoroughly:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.[13][14]
-
Size Exclusion Chromatography (SEC): To quantify the amount of aggregation.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the intact ADC, and to quantify the free payload and any metabolites.[14][23]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and intact, payload-conjugated antibody.[22][23]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology: [22]
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately process or freeze the samples to halt any further degradation.
-
Analyze the samples to quantify the amount of intact ADC and released payload using appropriate analytical methods such as ELISA or LC-MS.
Protocol 2: Quantification of Intact ADC using ELISA
Objective: To measure the concentration of antibody-conjugated drug over time in plasma samples.[23]
Methodology: [23]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to ADCs that have retained their payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC. A standard curve is used for quantification.
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate with a cleavable Val-Ala linker.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.crownbio.com [blog.crownbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. MC-Val-Ala-NHS ester, ADC linker, 1895916-22-9 | BroadPharm [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MC-Val-Ala-PABC-Based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the maleimidocaproyl-valine-alanine (MC-Val-Ala) linker technology.
Troubleshooting Guide
This section addresses common issues encountered during the development and characterization of Val-Ala linker-based ADCs.
Question: We are observing significant off-target toxicity in our in-vivo models, leading to a narrow therapeutic window. What are the potential causes and how can we mitigate this?
Answer:
Off-target toxicity with Val-Ala linker-based ADCs is a common challenge and can stem from several factors related to the ADC's design and the biological environment. The primary causes often revolve around premature payload release in circulation before the ADC reaches the target tumor cells.
Potential Causes & Mitigation Strategies:
-
Linker-Payload Instability in Systemic Circulation: The Val-Ala dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B, which are highly expressed in tumor cells. However, premature cleavage can occur in the bloodstream due to enzymes like plasma esterases, leading to systemic toxicity.
-
Troubleshooting:
-
Plasma Stability Assay: The first step is to quantify the stability of your ADC in plasma from the species used for your in-vivo studies (e.g., mouse, rat, human). This will determine the rate of premature payload release.
-
Linker Modification: If instability is confirmed, consider linker modifications. While the Val-Ala motif is standard, exploring alternative dipeptides that are less susceptible to plasma proteases but still efficiently cleaved by lysosomal enzymes can be a viable strategy.
-
Hydrophilicity: Increasing the hydrophilicity of the linker-payload can reduce non-specific uptake by normal tissues and improve plasma stability.
-
-
-
"Bystander Effect" in Normal Tissues: If the released payload is membrane-permeable (e.g., MMAE), it can diffuse out of the target cell and kill neighboring healthy cells that do not express the target antigen. This is a desired effect in the tumor microenvironment but contributes to off-target toxicity elsewhere.
-
Troubleshooting:
-
Payload Selection: If the bystander effect is a major concern, consider using a less membrane-permeable payload. For example, MMAF, which has a charged carboxyl group, is less able to cross cell membranes, thus reducing bystander killing. The choice between MMAE and MMAF often represents a trade-off between bystander efficacy and systemic toxicity.
-
Target Antigen Expression Profile: Re-evaluate the expression profile of your target antigen. High expression in vital organs, even at low levels, can lead to significant toxicity. Ensure your target is highly tumor-specific.
-
-
-
Fc-Mediated Uptake by Healthy Cells: The antibody component of the ADC can be taken up by healthy cells expressing Fc receptors, such as those in the liver and spleen. This can lead to the release of the cytotoxic payload in these non-target tissues.
-
Troubleshooting:
-
Fc Domain Engineering: Introduce mutations into the Fc region of the antibody to reduce its binding to Fc receptors (FcγRs). This can significantly decrease non-specific uptake and improve the ADC's safety profile.
-
-
Experimental Workflow for Diagnosing Off-Target Toxicity
Caption: Troubleshooting workflow for ADC off-target toxicity.
Frequently Asked Questions (FAQs)
Question: What is the precise mechanism of payload release from a MC-Val-Ala-PABC linker?
Answer:
The release of the payload from this linker system is a multi-step process that relies on the specific environment within the lysosome of a target cell.
-
Internalization: The ADC binds to its target antigen on the cell surface and is internalized, typically via endocytosis.
-
Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Proteolytic Cleavage: Inside the lysosome, Cathepsin B, a protease that is highly active at the low pH of the lysosome, recognizes and cleaves the peptide bond between the Valine (Val) and Alanine (Ala) residues.
-
Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction in the PABC (p-aminobenzyl carbamate) spacer unit. This self-immolative cascade releases the active cytotoxic payload (e.g., MMAE or MMAF) and carbon dioxide.
Mechanism of Payload Release
Caption: Step-by-step payload release from a Val-Ala-PABC linker.
Question: How do I set up a plasma stability assay for my ADC?
Answer:
A plasma stability assay is crucial for evaluating the potential for premature payload release.
Detailed Methodology for Plasma Stability Assay:
-
Reagents and Materials:
-
Your ADC of interest.
-
Control plasma (human, mouse, rat, etc., depending on your in-vivo model).
-
Phosphate-buffered saline (PBS).
-
Incubator set to 37°C.
-
Analytical method for detection (e.g., HPLC-MS for intact ADC and released payload, or ELISA for conjugated antibody).
-
-
Experimental Protocol:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the relevant species. Prepare a parallel control sample by diluting the ADC in PBS.
-
Incubation: Incubate both the plasma and PBS samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected samples at -80°C to stop any further degradation.
-
Sample Analysis:
-
For HPLC-MS: Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant for the concentration of the released payload.
-
For ELISA: Use an anti-payload antibody for capture and a labeled anti-human IgG for detection to quantify the amount of conjugated ADC remaining over time.
-
-
Data Analysis: Plot the percentage of intact ADC or conjugated antibody remaining at each time point to determine the ADC's half-life in plasma.
-
Question: What are the key differences between MMAE and MMAF as payloads, and how do I choose between them?
Answer:
MMAE (Monomethyl auristatin E) and MMAF (Monomethyl auristatin F) are both potent anti-tubulin agents, but a key structural difference dictates their application. MMAF has a charged phenylalanine at its C-terminus, which makes it significantly less membrane-permeable than the neutral MMAE.
Decision Framework for Payload Selection
Caption: Logic for choosing between MMAE and MMAF payloads.
Quantitative Comparison of MMAE vs. MMAF ADCs
| Parameter | MMAE-based ADC | MMAF-based ADC | Rationale |
| Payload Permeability | High | Low | MMAF has a C-terminal charge, limiting diffusion across cell membranes. |
| Bystander Effect | Strong | Weak/Negligible | MMAE can diffuse out of the target cell to kill adjacent antigen-negative cells. |
| Potency in Heterogeneous Tumors | Generally Higher | Lower | The bystander effect of MMAE is advantageous when not all tumor cells express the target antigen. |
| Potential for Off-Target Toxicity | Higher | Lower | The bystander effect can also impact healthy tissues near sites of ADC uptake. |
| Typical IC50 (in vitro) | Sub-nanomolar | Nanomolar | MMAE is often more potent in standard cytotoxicity assays. |
| Maximum Tolerated Dose (MTD) | Generally Lower | Generally Higher | The reduced systemic toxicity of MMAF-ADCs often allows for higher dosing. |
Note: The optimal choice depends heavily on the specific target antigen, its expression pattern, and the tumor histology. An ADC with a non-permeable payload like MMAF may be safer but less effective in tumors with heterogeneous antigen expression. Conversely, an MMAE-based ADC might show greater efficacy but at the cost of a narrower therapeutic window.
Technical Support Center: Enhancing the Plasma Stability of MC-Val-Ala-OH Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the plasma stability of maleimidocaproyl-valine-alanine-hydroxy (MC-Val-Ala-OH) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary pathway of degradation for this compound in plasma?
A1: The primary pathway of degradation for this compound in plasma is expected to be enzymatic cleavage of the valine-alanine amide bond by proteases and peptidases present in circulation. Additionally, the maleimide-thiol linkage, formed during conjugation to a carrier molecule (e.g., an antibody), can be susceptible to retro-Michael reaction, leading to deconjugation, although hydrolysis of the succinimide ring can increase its stability.[1]
Q2: My this compound conjugate is showing rapid clearance in mouse models. What could be the cause?
A2: Rapid clearance in mouse models is often attributed to premature cleavage of the Val-Ala linker by mouse carboxylesterase 1c (Ces1c).[2][3] This enzyme is known to hydrolyze dipeptide linkers, particularly those containing valine.[2][3][4] This leads to the release of the conjugated molecule from its carrier, resulting in altered pharmacokinetics and reduced efficacy.
Q3: Is the Val-Ala linker also unstable in human plasma?
A3: While generally more stable in human plasma compared to mouse plasma, Val-Ala linkers can still be susceptible to cleavage by certain human enzymes, such as neutrophil elastase.[5] This can lead to off-target payload release and potential toxicities like neutropenia.[2][5]
Q4: How does the hydrophobicity of the MC-Val-Ala linker affect the conjugate's properties?
A4: The hydrophobicity of the linker can impact the overall physicochemical properties of the conjugate, potentially leading to aggregation, especially at higher drug-to-antibody ratios (DARs).[6] Increased hydrophobicity can also contribute to faster clearance from circulation.[6]
Q5: What are some strategies to improve the plasma stability of my Val-Ala conjugate?
A5: Several strategies can be employed to enhance plasma stability:
-
Modification of the Dipeptide Sequence: Introducing a hydrophilic amino acid, such as glutamic acid, at the P3 position (N-terminal to valine) to create a tripeptide linker (e.g., Glu-Val-Ala) can significantly increase stability in mouse plasma by sterically hindering cleavage by Ces1c.[4]
-
Hydrophilic Linker Modifications: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) spacers, can reduce aggregation and improve pharmacokinetic profiles.
-
Alternative Dipeptides: Exploring other dipeptide sequences, such as Ala-Ala, has been shown to allow for higher drug loading with reduced aggregation while maintaining susceptibility to lysosomal cleavage.[6]
-
Tandem-Cleavage Linkers: This approach involves protecting the dipeptide linker with a moiety, like a glucuronide, that is cleaved by a different lysosomal enzyme. This sequential cleavage mechanism enhances circulatory stability.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound conjugates.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of conjugate integrity in mouse plasma. | Cleavage by mouse carboxylesterase 1c (Ces1c).[2][3] | 1. Confirm Ces1c Sensitivity: Perform an in vitro plasma stability assay comparing stability in mouse, rat, and human plasma.[8] A significantly higher degradation rate in mouse plasma is indicative of Ces1c activity. 2. Modify the Linker: Synthesize a conjugate with a modified linker, such as Glu-Val-Ala-OH, and repeat the plasma stability assay.[4] 3. Use a Ces1c Knockout Mouse Model: If available, testing the conjugate in Ces1c knockout mice can confirm the role of this enzyme in the observed instability. |
| Premature cleavage observed in human plasma. | Cleavage by human neutrophil elastase or other circulating proteases.[5] | 1. Assess Neutrophil Elastase Sensitivity: Incubate the conjugate with purified human neutrophil elastase in vitro and monitor for cleavage.[5] 2. Consider Alternative Linkers: Evaluate linkers known to be more resistant to neutrophil elastase, such as those with modified peptide sequences or non-peptide components. |
| Conjugate aggregation upon formulation or storage. | High hydrophobicity of the MC-Val-Ala linker and the conjugated molecule.[6] | 1. Reduce Drug-to-Antibody Ratio (DAR): If applicable, lower the average DAR of the conjugate to decrease overall hydrophobicity. 2. Incorporate Hydrophilic Spacers: Synthesize conjugates with hydrophilic linkers (e.g., PEG) to improve solubility and reduce aggregation. 3. Optimize Formulation: Screen different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation. |
| Discrepancy between loss of DAR and appearance of free payload. | The deconjugated linker-payload may be binding to other plasma proteins, such as albumin. | 1. Analyze Plasma Fractions: Use techniques like immunoprecipitation with anti-payload antibodies followed by SDS-PAGE or western blotting to identify potential adducts with plasma proteins. 2. Employ a Two-Step Immunocapture LC/MS/MS Assay: This method can quantify conjugated payload, total antibody, and payload that has migrated to albumin.[9] |
Quantitative Data Summary
The following tables summarize comparative stability data for different dipeptide linkers.
Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma
| Linker Sequence | ADC Construct | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Val-Cit | 4a | 14 | ~26% | [8] |
| Glu-Val-Cit (EVCit) | 4b | 14 | ~100% | [8] |
| Glu-Gly-Cit (EGCit) | 4c | 14 | ~100% | [8] |
Table 2: In Vitro Cleavage of Val-Cit and Val-Ala Linkers by Cathepsin B
| Linker | Relative Cleavage Rate (Val-Cit = 1) | Reference |
| Val-Cit | 1 | [8] |
| Val-Ala | 0.5 | [8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an this compound conjugate in plasma from different species.
Materials:
-
This compound conjugate
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the this compound conjugate to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the enzymatic reaction by diluting the aliquot in a cold buffer or by adding an organic solvent like acetonitrile.
-
Process the samples for analysis. This may involve protein precipitation or immunocapture of the conjugated carrier molecule.
-
Analyze the samples by LC-MS to determine the concentration of the intact conjugate over time.[10][11][12]
-
Plot the percentage of remaining intact conjugate versus time to determine the stability profile.
Protocol 2: In Vitro Neutrophil Elastase Cleavage Assay
Objective: To determine the susceptibility of the Val-Ala linker to cleavage by human neutrophil elastase.
Materials:
-
This compound conjugate
-
Purified human neutrophil elastase
-
Assay buffer (e.g., Tris-HCl with NaCl and CaCl2, pH 7.5)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a solution of the this compound conjugate in the assay buffer.
-
Add human neutrophil elastase to initiate the reaction (a typical enzyme-to-substrate ratio is 1:1000).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated enzyme.
-
Analyze the supernatant by LC-MS to quantify the amount of cleaved Val-Ala-OH fragment and the remaining intact conjugate.[8]
-
Plot the concentration of the cleavage product or the disappearance of the starting material over time to determine the cleavage kinetics.
Visualizations
Caption: Workflow for in vitro plasma stability assessment.
Caption: Enzymatic degradation pathways in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimization of Lysosomal Cleavage of Val-Ala Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of lysosomal cleavage of Val-Ala linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process for optimizing Val-Ala linker cleavage.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Payload Release in Lysosomal Assay | 1. Inactive Cathepsin B or other lysosomal proteases.2. Steric hindrance from the payload or antibody hindering enzyme access.3. Incorrect assay buffer conditions (e.g., pH, reducing agent).4. ADC aggregation masking the cleavage site. | 1. Verify enzyme activity with a control substrate (e.g., a fluorogenic peptide).2. Introduce a self-immolative spacer like p-aminobenzyl carbamate (PABC) between the dipeptide and the payload.[1]3. Ensure the assay buffer is at an optimal pH (typically 5.0-6.0) and contains a reducing agent like DTT to activate cysteine proteases.[2]4. Assess ADC aggregation via size exclusion chromatography. If aggregation is high, consider linker modifications to improve hydrophilicity.[3] |
| Premature Payload Release in Plasma Stability Assay | 1. Cleavage by plasma proteases (e.g., carboxylesterase 1C (Ces1C) in mouse plasma, neutrophil elastase in human plasma).[4][5][6]2. Instability of the linker chemistry itself. | 1. For preclinical mouse studies, be aware of Ces1C activity; consider using Ces1C knockout mice for in vivo studies or tandem linkers for improved stability.[4][7]2. Evaluate linker stability in the presence of specific protease inhibitors to identify the culprit enzyme.[4]3. Modify the linker by adding hydrophilic groups or a steric blocker (e.g., a β-glucuronide moiety) to shield the cleavage site from plasma proteases.[4][8] |
| High Off-Target Toxicity in vivo | 1. Premature payload release in circulation (see above).2. Cleavage by other cathepsins (K, L, etc.) in healthy tissues where they might be expressed.[3]3. Non-specific ADC uptake by healthy cells. | 1. Improve plasma stability of the linker (see above).2. Design more selective linkers, such as those incorporating cyclobutane-1,1-dicarboxamide (cBu) structures, which show higher selectivity for Cathepsin B.[3][9]3. Ensure the antibody component of the ADC has high specificity for the target antigen on cancer cells. |
| ADC Aggregation | 1. Hydrophobicity of the Val-Ala linker and payload combination.[5] | 1. The Val-Ala linker is less hydrophobic than the Val-Cit linker, which can help reduce aggregation when loading a high number of drug molecules per antibody (high DAR).[1]2. Introduce hydrophilic modifications to the linker, such as polyethylene glycol (PEG) chains.[10]3. Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation.[3] |
| Inconsistent Cleavage Rates Between Experiments | 1. Variability in the activity of enzyme lots.2. Inconsistent assay conditions (temperature, incubation time, reagent concentrations).3. Degradation of ADC or enzyme during storage. | 1. Standardize and validate each new lot of enzyme with a control substrate.2. Strictly adhere to the established experimental protocol.3. Store ADCs and enzymes at their recommended temperatures and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: Why is my Val-Ala linker showing poor cleavage efficiency compared to Val-Cit?
A1: In isolated Cathepsin B cleavage assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker.[1] This is an inherent property of the dipeptide sequence. However, in lysosomal extracts, the cleavage rates can be comparable, suggesting the involvement of other lysosomal enzymes in processing the Val-Ala linker.[1] While the cleavage rate might be slower, Val-Ala offers advantages such as lower hydrophobicity, which can lead to reduced ADC aggregation, especially at higher drug-to-antibody ratios.[1][3]
Q2: What is the optimal pH for a lysosomal cleavage assay?
A2: The optimal pH for a lysosomal cleavage assay is typically between 5.0 and 6.0. This mimics the acidic environment of the lysosome and is the optimal pH for the activity of many lysosomal proteases, including Cathepsin B.[2]
Q3: My ADC is stable in human plasma but shows significant premature cleavage in mouse plasma. Why is this happening?
A3: This discrepancy is often due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which can cleave the Val-Ala linker.[4][7] This enzyme is not present in human plasma, which is why the stability profile differs. For preclinical studies in mice, this can lead to an underestimation of the ADC's therapeutic window. To address this, researchers can use Ces1C knockout mice or design linkers with increased stability in mouse plasma.[4]
Q4: Can other proteases besides Cathepsin B cleave the Val-Ala linker?
A4: Yes. While Cathepsin B is a primary enzyme responsible for cleaving the Val-Ala linker within the lysosome, other lysosomal cysteine proteases like Cathepsin K and Cathepsin L can also contribute to its cleavage.[3] Additionally, off-target cleavage can occur by enzymes such as human neutrophil elastase in the bloodstream, which can lead to premature payload release and potential toxicity.[5][6]
Q5: How can I improve the stability of my Val-Ala linker without compromising lysosomal cleavage?
A5: A "tandem linker" strategy can be employed. This involves incorporating a secondary cleavage site that is stable in plasma but labile in the lysosome. For example, adding a β-glucuronide moiety can act as a steric shield, protecting the Val-Ala linker from plasma proteases.[8] Once the ADC is internalized into a tumor cell, lysosomal β-glucuronidase removes this group, exposing the Val-Ala linker for cleavage by cathepsins.[7][8] Another approach is to add hydrophilic groups at the P3 position of the peptide sequence to increase plasma stability.[4][7]
Quantitative Data Summary
Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Key Characteristics |
| Val-Cit | Baseline (100%) | Benchmark for efficient cleavage; higher hydrophobicity.[2] |
| Val-Ala | ~50% of Val-Cit | Effectively cleaved; lower hydrophobicity, reducing aggregation risk. [1][2] |
| Phe-Lys | ~30-fold faster than Val-Cit (by isolated Cathepsin B) | Very rapid cleavage by isolated enzyme, but similar to Val-Cit in lysosomal extracts.[2] |
Table 2: Stability of Linkers in Mouse Plasma
| Linker Type | Stability | Notes |
| Val-Ala Conjugate | Low (hydrolyzed within 1 hour) | Susceptible to cleavage by mouse carboxylesterase Ces1C.[3] |
| Val-Cit Conjugate | Low (hydrolyzed within 1 hour) | Also susceptible to cleavage by mouse carboxylesterase Ces1C.[3] |
| Sulfatase-Cleavable Linker Conjugate | High (stable for over 7 days) | Demonstrates a significant improvement in plasma stability.[3] |
| Linker with P3 Hydrophilic Group | Increased Stability | Addition of a 2-hydroxy acetamide group at the P3 position significantly increased mouse plasma stability.[4][7] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a Val-Ala linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
Val-Ala ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer for 15 minutes at 37°C to ensure activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final concentration is 1 µM ADC.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[2]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to the quenching solution to precipitate the protein and stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released payload from the intact ADC. The rate of payload release can be determined by plotting the concentration of the released payload against time.
Protocol 2: Fluorogenic Substrate Cleavage Assay
Objective: To quickly screen different peptide sequences for their susceptibility to cleavage by Cathepsin B.
Materials:
-
Peptide-AMC (7-amino-4-methylcoumarin) substrate (e.g., Val-Ala-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the peptide-AMC substrate in the assay buffer.
-
Add the substrate solution to the wells of a 96-well microplate.
-
Activate the Cathepsin B as described in Protocol 1.
-
Initiate the reaction by adding activated Cathepsin B to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time. The cleavage of the peptide releases the fluorogenic AMC group.
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.[2]
Visualizations
Caption: ADC internalization and lysosomal cleavage pathway.
Caption: Troubleshooting workflow for low payload release.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 10. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Validating the Purity of MC-Val-Ala-OH Conjugates: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of antibody-drug conjugate (ADC) linkers like MC-Val-Ala-OH is a critical step in ensuring the safety and efficacy of a therapeutic. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge.[1][2] This guide provides an objective comparison of HPLC with other analytical techniques, supported by a detailed experimental protocol and data representation to aid in the validation of this compound conjugate purity.
The Central Role of HPLC in Peptide Conjugate Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture.[1] In the context of peptide-drug conjugates like this compound, HPLC is essential for distinguishing the target molecule from impurities that may arise during synthesis.[2][3] These impurities can include truncated or modified peptide sequences, residual starting materials, or byproducts.[2] The purity of the peptide conjugate is paramount as even minor impurities can impact the biological activity and safety of the final drug product.[1][3]
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing peptide purity.[2] This technique utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase, allowing for the separation of components based on their hydrophobicity.[2][4]
Experimental Protocol: Purity Determination of this compound by RP-HPLC
This section details a representative protocol for the purity analysis of an this compound conjugate using RP-HPLC.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound conjugate.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.[4]
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[3]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for peptide analysis.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2][6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 214 nm and 280 nm.[3] The peptide backbone absorbs at 214 nm, while aromatic residues (if present in the conjugated drug) absorb at 280 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the this compound conjugate is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[1]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Expected HPLC Purity Analysis Results
The following table summarizes the expected quantitative data from an HPLC analysis of a high-purity this compound conjugate.
| Parameter | Expected Value | Specification |
| Retention Time (RT) | Analyte-specific (e.g., 15.2 min) | Consistent across injections |
| Main Peak Area (%) | ≥ 98% | ≥ 95% (typical for research grade) |
| Largest Impurity Peak Area (%) | < 1.0% | ≤ 1.0% |
| Total Impurities (%) | < 2.0% | ≤ 5.0% |
| Peak Tailing Factor | 0.9 - 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | Varies by column and method |
Visualizing the Workflow and Logic
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for this compound purity validation by HPLC.
Caption: Troubleshooting guide for suboptimal HPLC purity results.
Comparison with Alternative Methods
While HPLC is the primary method for purity assessment, other orthogonal techniques can provide complementary information and a more comprehensive characterization of the this compound conjugate.[7]
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity. | High resolution, quantitative, robust, and reproducible.[1][6] | May not separate structurally similar impurities. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms molecular weight of the main peak and impurities, provides structural information.[7] | Can be less quantitative than HPLC, potential for ion suppression. |
| Capillary Electrophoresis (CE) | Separation based on charge and size. | High efficiency, requires small sample volumes, orthogonal to HPLC.[7] | Lower loading capacity, can be less robust than HPLC. |
| Amino Acid Analysis (AAA) | Determines the amino acid composition. | Provides absolute quantification of the peptide content.[2][7] | Destructive to the sample, does not provide information on impurities. |
References
Mass Spectrometry Analysis of MC-Val-Ala-OH and its Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linker types, the protease-cleavable maleimidocaproyl-valine-alanine (MC-Val-Ala-OH) linker has emerged as a critical component in next-generation ADCs.[1] Its strategic design allows for stable conjugation in circulation and efficient cleavage by lysosomal proteases like cathepsin B within the target cancer cell, ensuring the specific release of the cytotoxic payload.[1] This guide provides a comprehensive overview of the mass spectrometry-based analysis of this compound and its conjugates, offering a comparative analysis of analytical methodologies and presenting supporting experimental data to aid researchers in this field.
Performance Comparison: this compound vs. Alternative Linkers
The choice of a linker can significantly impact the stability, efficacy, and pharmacokinetic profile of an ADC. The Val-Ala dipeptide in the this compound linker offers distinct advantages over other dipeptide linkers, such as the more commonly used valine-citrulline (Val-Cit).
| Feature | This compound | MC-Val-Cit-PABC | Non-Cleavable Linkers |
| Cleavage Mechanism | Protease-mediated (e.g., Cathepsin B) | Protease-mediated (e.g., Cathepsin B) | Proteolytic degradation of the antibody |
| Payload Release | Efficient intracellular release of unmodified payload | Efficient intracellular release of payload with a spacer | Release of payload with attached linker and amino acid residue(s) |
| In Vivo Stability | Generally higher stability compared to Val-Cit in some studies.[1] | Prone to premature cleavage by certain plasma enzymes (e.g., carboxylesterase 1C). | High stability in circulation |
| Bystander Effect | Possible, as the released payload can diffuse to neighboring cells. | Possible, due to the release of a membrane-permeable payload. | Limited, as the payload is released after lysosomal degradation of the ADC. |
| Hydrophilicity | Higher hydrophilicity compared to Val-Cit, which can reduce ADC aggregation.[2] | More hydrophobic, which can sometimes lead to aggregation issues with high drug-to-antibody ratios (DARs).[2] | Varies depending on the specific linker chemistry. |
Mass Spectrometry Analysis of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the characterization and quantification of this compound and its conjugates.[3][4] This powerful technique enables the determination of the drug-to-antibody ratio (DAR), identification of conjugation sites, and quantification of the free linker-payload in biological matrices.
Predicted Fragmentation Pathway of this compound
While an experimental mass spectrum for the standalone this compound linker is not widely published, a theoretical fragmentation pathway can be predicted based on the fragmentation patterns of its constituent parts: the maleimidocaproyl (MC) group and the valine-alanine (Val-Ala) dipeptide.
In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to undergo collision-induced dissociation (CID) primarily at the amide bonds of the peptide backbone, leading to the formation of characteristic b- and y-type ions.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Table of Predicted Fragment Ions for this compound (m/z):
| Ion Type | Fragment | Calculated m/z |
| [M+H]⁺ | C18H28N3O6 | 382.2 |
| b1 | C11H14NO2 | 192.1 |
| y1 | C3H8NO2 | 90.1 |
| b2 | C16H25N2O3 | 295.2 |
| y2 | C8H17N2O3 | 189.1 |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Free this compound Conjugates
This protocol is a general guideline for the extraction of a payload conjugated via an MC-Val-Ala linker from a biological matrix such as plasma.
-
Protein Precipitation: To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method for Quantification
The following is a typical LC-MS/MS method that can be adapted for the quantification of this compound conjugated payloads.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of the specific MC-Val-Ala-Payload conjugate |
| Product Ions | At least two characteristic fragment ions for quantification and confirmation |
| Collision Energy | Optimized for the specific analyte |
Workflow for ADC Analysis
The comprehensive analysis of an ADC involves multiple LC-MS based assays to understand its different components and their behavior in vivo.
Caption: A typical workflow for the bioanalysis of ADCs.
Conclusion
The this compound linker represents a significant advancement in ADC technology, offering a balance of stability and efficient, targeted payload release. The robust analytical methodologies, primarily centered around LC-MS/MS, are crucial for the successful development and clinical translation of ADCs employing this linker. This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its conjugates, offering researchers the necessary information to design and execute their analytical workflows. As the field of ADCs continues to expand, the development of standardized and highly sensitive analytical methods will remain a key driver of innovation.
References
- 1. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
A Comparative Guide to In Vitro Cytotoxicity Assays for MC-Val-Ala-OH Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro cytotoxicity assays for Antibody-Drug Conjugates (ADCs) utilizing the cleavable maleimidocaproyl-valine-alanine (MC-Val-Ala-OH) linker. It is designed to assist researchers in selecting appropriate assays, understanding experimental protocols, and interpreting data in the context of ADC development. This guide presents supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound Based ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The this compound linker is a protease-cleavable linker designed to be stable in circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cancer cells. This specific cleavage releases the cytotoxic payload within the tumor cell, leading to its death. The Val-Ala dipeptide has been shown to offer advantages in terms of hydrophilicity and stability compared to the more traditional Val-Cit linker.[1][2]
Comparison of In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a key measure of its potency and specificity. It is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following table summarizes publicly available IC50 data for ADCs with this compound linkers compared to ADCs with other linker technologies.
| Linker Type | ADC Target | Payload | Cancer Cell Line | IC50 (pM) | Reference |
| This compound | HER2 | MMAE | HER2+ | 92 | [1] |
| Val-Cit | HER2 | MMAE | HER2+ | 14.3 | [1] |
| Non-cleavable | HER2 | DM1 | HER2+ | 609 | [1] |
| Sulfatase-cleavable | HER2 | MMAE | HER2+ | 61 - 111 | [1] |
| β-galactosidase-cleavable | HER2 | MMAE | HER2+ | 8.8 | [1] |
Note: IC50 values can vary significantly based on the specific antibody, payload, drug-to-antibody ratio (DAR), and the experimental conditions used. The data presented here is for comparative purposes.
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining reliable and reproducible in vitro cytotoxicity data. The following is a representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay for this compound Based ADC Cytotoxicity
1. Materials:
-
Target cancer cell line (e.g., HER2-positive cell line for a HER2-targeting ADC)
-
Antigen-negative control cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound based ADC (e.g., Trastuzumab-MC-Val-Ala-MMAE)
-
Control antibody (unconjugated)
-
Free cytotoxic payload (e.g., MMAE)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count cells to ensure high viability (>95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. ADC Treatment:
-
Prepare a series of dilutions of the this compound ADC, control antibody, and free payload in complete culture medium. A typical concentration range for an MMAE-based ADC would be from 0.01 pM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells in triplicate. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2. The incubation time should be optimized based on the payload's mechanism of action; tubulin inhibitors like MMAE often require longer incubation times to induce cell cycle arrest and subsequent cell death.[3]
4. MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Signaling Pathway of MMAE-induced Apoptosis
Monomethyl auristatin E (MMAE), a common payload for this compound linkers, is a potent anti-mitotic agent that disrupts microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis through the activation of the caspase cascade.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
comparative stability studies of different dipeptide linkers in plasma
A Comparative Analysis of Dipeptide Linker Stability in Plasma for Antibody-Drug Conjugates
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Dipeptide linkers, designed to be cleaved by lysosomal proteases like Cathepsin B, are a cornerstone of modern ADC design, offering a balance between plasma stability and efficient intracellular drug release.[1][2][3] Premature cleavage of the linker in systemic circulation can lead to off-target toxicities and a diminished therapeutic index, making plasma stability a crucial parameter in ADC development.[4][5][6] This guide provides a comparative overview of the plasma stability of various dipeptide linkers, supported by experimental data and detailed methodologies.
Comparative Stability of Dipeptide Linkers
The choice of amino acid residues in a dipeptide linker significantly influences its susceptibility to enzymatic cleavage and, consequently, its stability in plasma. While designed for cleavage by lysosomal proteases, these linkers can be prematurely cleaved by circulating enzymes, such as carboxylesterase 1C (Ces1C) in rodents, which can complicate preclinical evaluation.[4][5] The following table summarizes the plasma stability of several common and novel dipeptide linkers.
| Dipeptide Linker | Key Findings in Plasma/Serum | Species | Reference |
| Valine-Citrulline (Val-Cit) | The most widely used linker; generally shows good stability in human plasma.[2] It is over 100 times more stable than comparable hydrazone linkers.[7][8] The half-life of a cAC10-Val-Cit-MMAE ADC was approximately 230 hours. | Human, Cynomolgus Monkey | [7][8][9] |
| Valine-Alanine (Val-Ala) | A widely used alternative to Val-Cit, often employed with lipophilic payloads to limit aggregation.[2][8] | General | [2][8] |
| Phenylalanine-Lysine (Phe-Lys) | Demonstrates excellent stability in human plasma.[1] | Human | [1] |
| Alanine-Alanine (Ala-Ala) | Identified as a superior dipeptide that allows for a high drug-to-antibody ratio (DAR) with low aggregation.[8] | General | [8] |
| Asparagine-containing (e.g., Asn-Asn) | A newer class of linkers cleaved by legumain. They show high stability in both mouse and human serum and are resistant to Ces1c-mediated cleavage.[1][5] | Mouse, Human | [1][5] |
| Glutamic Acid-Glycine-Citrulline (EGCit) | Designed to resist cleavage by human neutrophil elastase, it demonstrates excellent stability in mouse, monkey, and human plasma.[1] | Mouse, Monkey, Human | [1] |
| Lysine-Lysine (Lys-Lys) | Investigated as an alternative to Val-Cit, showing faster hydrolysis by Cathepsin B, suggesting potential for more rapid drug release in the tumor environment.[10] | In vitro | [10] |
Experimental Protocols for Plasma Stability Assessment
The determination of dipeptide linker stability in plasma is a critical step in ADC development. While specific parameters may vary, the general workflow involves incubation of the ADC in plasma followed by quantification of the intact conjugate over time.[7][11]
Sample Preparation and Incubation
-
Plasma Source: Pooled human, cynomolgus monkey, rat, or mouse plasma is commonly used. It is important to note that stability can vary significantly between species.[1][5][9]
-
Incubation: The ADC is incubated in the selected plasma at a specific concentration (e.g., 10 µM) at 37°C with gentle agitation.[7]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours) to monitor the degradation kinetics.[7]
Sample Processing
-
Protein Precipitation: To stop the enzymatic reaction and prepare the sample for analysis, plasma proteins are precipitated. This is often achieved by adding trichloroacetic acid (TCA) or, more commonly, organic solvents like acetonitrile, which have been shown to preserve more of the peptide analyte for analysis.[11][12]
-
Centrifugation: The mixture is incubated on ice and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the ADC and any released payload-linker, is collected for analysis.
Analytical Methods for Quantification
Several methods can be employed to quantify the amount of intact ADC remaining at each time point:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method that relies on a sandwich assay format. An anti-antibody is used to capture the ADC, and an enzyme-conjugated anti-payload antibody is used for detection. A decrease in the signal over time corresponds to the cleavage of the linker and release of the payload.[7][9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the intact ADC from its degradation products. The amount of intact ADC is quantified by integrating the peak area from UV or fluorescence detectors. The half-life is then calculated from the degradation profile.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the precise quantification of the intact ADC and the identification of its cleavage products. It is particularly useful for detailed metabolic studies and can be performed with isotopically labeled internal standards for greater accuracy.[11][12]
Visualizing Experimental and Biological Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes involved in ADC development and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of MC-Val-Ala-OH and Other ADC Catabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MC-Val-Ala-OH antibody-drug conjugate (ADC) catabolite with other common ADC linker catabolites. It includes supporting experimental data, detailed methodologies for key characterization assays, and visualizations of the catabolism pathway and analytical workflows. This information is intended to assist researchers in the selection and characterization of ADC linkers for optimal therapeutic performance.
Introduction to ADC Catabolites and the Importance of Characterization
Antibody-drug conjugates are a promising class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, efficacy, and safety profile. Upon internalization by the target cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload. The resulting drug-linker metabolite is known as a catabolite.
The characterization of these catabolites is crucial for understanding an ADC's mechanism of action and its overall therapeutic index. The rate and specificity of linker cleavage, the stability of the linker in circulation, and the cytotoxicity of the resulting catabolites all play a significant role in the ADC's performance.
This guide focuses on the characterization of catabolites derived from the this compound linker, a dipeptide linker cleavable by the lysosomal enzyme Cathepsin B, and compares its properties to other commonly used linkers, such as those based on Val-Cit.
Comparative Analysis of ADC Linker Catabolites
The selection of a dipeptide linker can significantly impact the physicochemical properties and biological activity of an ADC. The following tables summarize key quantitative data comparing ADCs with Val-Ala and Val-Cit linkers.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, a lower IC50 value indicates a more potent cytotoxic effect on cancer cells.
| ADC Linker | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Ala | MMAE | HER2+ | 92 | [1] |
| Val-Cit | MMAE | HER2+ | 14.3 | [1] |
| Non-cleavable | - | HER2+ | 609 | [1] |
| Sulfatase-cleavable | - | HER2+ | 61 and 111 | [1] |
MMAE: Monomethyl auristatin E
Plasma Stability
The stability of the linker in plasma is critical to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.
| Linker | Plasma Stability (Half-life) | Comments | Reference |
| Val-Ala | Hydrolyzed within 1 hour in mouse plasma | Lower stability in mouse plasma compared to sulfatase-cleavable linkers. | [1] |
| Val-Cit | Hydrolyzed within 1 hour in mouse plasma | Similar to Val-Ala, shows limited stability in mouse plasma. | [1] |
| Sulfatase-cleavable | High plasma stability (over 7 days) | Demonstrates significantly improved stability in mouse plasma. | [1] |
Experimental Protocols
Accurate and reproducible characterization of ADC catabolites relies on well-defined experimental protocols. The following sections detail the methodologies for key assays used in the evaluation of ADC linkers.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by Cathepsin B, a key lysosomal protease.
Objective: To determine the rate of payload release from an ADC in the presence of purified human Cathepsin B.
Materials:
-
ADC construct
-
Purified human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding a pre-determined amount of Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.
-
Calculate the rate of cleavage based on the concentration of the released payload over time.
Plasma Stability Assay
This assay assesses the stability of the ADC linker in a physiological matrix.
Objective: To determine the rate of payload release from an ADC when incubated in human plasma.
Materials:
-
ADC construct
-
Human plasma
-
Incubator at 37°C
-
Sample preparation reagents (e.g., protein precipitation or solid-phase extraction)
-
LC-MS/MS system
Procedure:
-
Spike the ADC into human plasma at a known concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points, collect aliquots of the plasma.
-
Process the plasma samples to extract the payload and its catabolites. This typically involves protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.[2]
-
Analyze the extracted samples by LC-MS/MS to quantify the amount of released payload.
-
Determine the half-life of the ADC in plasma by plotting the concentration of the intact ADC or the released payload over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells.
Objective: To determine the IC50 value of an ADC in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
ADC construct
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells.
-
Determine the IC50 value by plotting the cell viability against the ADC concentration and fitting the data to a dose-response curve.
Visualizing ADC Catabolism and Characterization
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were created using Graphviz (DOT language) to visualize the ADC catabolism pathway and the analytical workflow for catabolite characterization.
Caption: ADC Intracellular Trafficking and Catabolism Pathway.
Caption: Workflow for ADC Catabolite Characterization.
References
Assessing the Bystander Effect of MC-Val-Ala-OH Linked Payloads: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to elicit cytotoxicity in antigen-negative cells surrounding a targeted antigen-positive cell, is a critical attribute for therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect mediated by payloads linked via the protease-cleavable maleimidocaproyl-valine-alanine (MC-Val-Ala-OH) linker and other common linker technologies. The objective analysis is supported by experimental data and detailed methodologies to inform the strategic design of next-generation ADCs.
The this compound linker is a dipeptide-based system designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[] This enzymatic cleavage releases the conjugated payload in its active form. When paired with a membrane-permeable payload like monomethyl auristatin E (MMAE), the released cytotoxic agent can diffuse from the target cell into neighboring cells, inducing apoptosis and amplifying the ADC's anti-tumor activity.[2][3]
Comparative Analysis of Linker Technologies
The choice of linker is paramount in determining the bystander potential of an ADC. A comparison of key linker types reveals distinct profiles in terms of stability, payload release mechanism, and consequent bystander efficacy.
Key Performance Metrics of Different Linker Classes
| Linker Type | Example Linker | Release Mechanism | Bystander Potential | Key Characteristics |
| Protease-Cleavable Dipeptide | This compound | Enzymatic (e.g., Cathepsin B) | High | Good balance of plasma stability and efficient intracellular payload release. Val-Ala shows less aggregation at high drug-to-antibody ratios (DAR) compared to Val-Cit.[4] |
| Protease-Cleavable Dipeptide | MC-Val-Cit-PABC | Enzymatic (e.g., Cathepsin B) | High | Widely used; highly stable in human plasma but can show instability in mouse plasma due to carboxylesterase activity.[5][6] |
| pH-Sensitive | Hydrazone | Acidic pH (Endosomes/Lysosomes) | Moderate | Can be prone to premature payload release in circulation due to instability at physiological pH.[5] |
| Glutathione-Sensitive | Disulfide | High intracellular glutathione concentration | Moderate to High | Relies on the differential glutathione levels between the extracellular environment and the cytoplasm.[7] |
| Non-Cleavable | SMCC | Antibody degradation | Low to None | High plasma stability; payload is released with a charged amino acid attached, limiting membrane permeability and the bystander effect.[8][9] |
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency. The following table summarizes representative IC50 values for ADCs with different linkers, demonstrating the potent cytotoxicity of those designed to elicit a bystander effect.
| ADC (Antibody-Linker-Payload) | Target Antigen | Cell Line | IC50 (pM) | Reference |
| Trastuzumab-Val-Ala -MMAE | HER2+ | Various | Similar to Val-Cit | [5] |
| Trastuzumab-Val-Cit -MMAE | HER2+ | N87 | ~100 | [8] |
| Trastuzumab-Sulfatase-cleavable-MMAE | HER2+ | HER2+ cells | 61 | [4][5] |
| Ado-trastuzumab emtansine (T-DM1) (Non-cleavable) | HER2+ | HER2+ cells | 609 | [4] |
Note: IC50 values can vary significantly based on the specific antibody, payload, cell line, and experimental conditions.
Experimental Protocols for Assessing the Bystander Effect
Standardized in vitro and in vivo assays are essential for the quantitative evaluation of the bystander effect.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative (Ag-) cells when cultured with antigen-positive (Ag+) cells in the presence of an ADC.
Protocol:
-
Cell Preparation:
-
Label the Ag- cell line with a fluorescent marker (e.g., GFP) to distinguish it from the Ag+ cell line.
-
Harvest and count both Ag+ and Ag- cells.
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). Total cell density should be optimized for the cell lines used.
-
As controls, seed monocultures of Ag+ and Ag- cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the wells with a serial dilution of the ADC. The concentration range should be chosen to effectively kill Ag+ cells while having minimal direct toxicity on Ag- cells in monoculture.[8]
-
-
Incubation and Monitoring:
-
Incubate the plates for a period of 72 to 120 hours.
-
Monitor cell viability at set time points using imaging or flow cytometry to quantify the fluorescent Ag- cell population.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated controls. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[10]
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the surrounding medium.
Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture dish and treat with the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a medium containing the same concentration of ADC that has not been exposed to cells.
-
-
Treatment of Target Cells:
-
Seed Ag- cells in a 96-well plate.
-
After adherence, replace the medium with the collected conditioned medium or the control medium.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 72 hours.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium to those treated with the control medium. Significantly lower viability in the conditioned medium group confirms the release of a cytotoxic bystander agent.[11]
-
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Protocol:
-
Cell Preparation:
-
Label Ag- cells with a reporter gene such as luciferase to allow for non-invasive monitoring.
-
-
Tumor Implantation:
-
Co-implant a mixture of Ag+ and luciferase-expressing Ag- cells subcutaneously into immunodeficient mice.
-
-
ADC Administration:
-
Once tumors are established, administer the ADC intravenously.
-
-
Monitoring and Analysis:
-
Monitor tumor volume using calipers.
-
Quantify the Ag- cell population by measuring luciferase activity using an in vivo imaging system.
-
At the end of the study, tumors can be excised for immunohistochemical analysis to further assess the effects on both cell populations. A reduction in the luciferase signal and a decrease in the overall tumor volume indicate an effective in vivo bystander effect.[12]
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental processes.
Caption: Mechanism of the bystander effect with a cleavable linker.
Caption: Experimental workflow for the in vitro co-culture assay.
Caption: Signaling pathway of MMAE-induced apoptosis.
Conclusion
The this compound linker, when combined with a membrane-permeable payload such as MMAE, demonstrates significant potential for a potent bystander effect. This is attributed to its efficient cleavage by intracellular proteases and the subsequent diffusion of the active payload to neighboring tumor cells. Comparative data suggests that protease-cleavable linkers, in general, offer a superior bystander killing capability compared to non-cleavable linkers. The provided experimental protocols offer a robust framework for the quantitative assessment of this crucial ADC attribute, enabling researchers to make informed decisions in the design and development of novel cancer therapeutics. The strategic implementation of linkers that facilitate a strong bystander effect is a promising approach to overcome tumor heterogeneity and improve clinical outcomes.
References
- 2. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly influencing its mechanism of action, stability, therapeutic window, and overall clinical success.[1][2][3] This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed methodologies, and visual representations of key processes.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[4]
Cleavable Linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1][5] This controlled release can be initiated by:
-
Enzymes: Proteases like cathepsins, which are often overexpressed in tumor lysosomes, can cleave specific peptide sequences (e.g., valine-citrulline) in the linker.[4][5]
-
pH: The lower pH of endosomes and lysosomes (pH 4.8-6.0) compared to the bloodstream (pH 7.4) can trigger the hydrolysis of acid-labile groups like hydrazones.[4][5]
-
Redox Potential: The higher concentration of reducing agents like glutathione inside cells compared to the plasma can cleave disulfide bonds.[4][5]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." [4] Once the payload is released, if it is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[4][6]
Non-Cleavable Linkers , in contrast, are highly stable and lack a specific cleavage site.[7][8] Payload release from these linkers depends on the complete lysosomal degradation of the antibody component of the ADC following internalization into the target cell.[7][8] This process releases the payload with an attached amino acid residue from the antibody.[7] This mechanism generally results in enhanced plasma stability and a wider therapeutic window due to minimized off-target toxicity, as the payload is primarily released inside the target cancer cell.[7][8] However, the bystander effect is significantly limited as the released payload-amino acid complex is typically charged and less membrane-permeable.[9]
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly influences the performance of an ADC. The following tables summarize quantitative data from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2 | SK-BR-3 (High HER2) | ~13-50 ng/mL | [10] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2 | MDA-MB-361-DYT2 (Moderate HER2) | ~25-80 ng/mL (High DAR) | [10] |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2 | BT-474 | ~1 x 10⁻¹¹ M | [11] |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MMAE | HER2-negative | MCF-7 | ~1 x 10⁻⁹ M | [11] |
| Sulfatase-linker-ADC | Cleavable (Sulfatase) | Not Specified | HER2 | HER2+ cells | 61 and 111 pmol/L | [12] |
| Val-Ala-linker-ADC | Cleavable (Val-Ala) | Not Specified | HER2 | HER2+ cells | 92 pmol/L | [12] |
| Non-cleavable ADC | Non-cleavable | Not Specified | HER2 | HER2+ cells | 609 pmol/L | [12] |
Table 2: Plasma Stability
Higher stability indicates a lower percentage of premature payload release.
| ADC Construct | Linker Type | Animal Model | Stability Findings | Reference |
| ITC6104RO | Cleavable (VC-PABC) | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c). | [13][14] |
| ITC6103RO | Cleavable (OHPAS) | Mouse | Stable in in vivo pharmacokinetic studies. | [13][14] |
| Tandem-Cleavage (Glucuronide-Dipeptide) anti-CD79b-MMAE | Cleavable | Rat | Remained mostly intact through day 12 in plasma. | [13] |
| Monocleavage (Vedotin, Val-Cit) anti-CD79b-MMAE | Cleavable | Rat | Showed rapid payload loss in plasma. | [13] |
| VCit ADC | Cleavable (Val-Cit) | Mouse | Lost >95% of conjugated MMAF after 14-day incubation in mouse plasma. | [15] |
| EVCit ADC | Cleavable (Glu-Val-Cit) | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [15] |
| mil40-15 (Cys-linker-MMAE) | Non-cleavable | In vitro (Plasma) | Highly stable in plasma. | [16] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals. | [11] |
| Anti-CD22-MCC-DM1 | Non-cleavable | NHL Xenograft | Not Specified | Complete tumor regression with no recurrence in some models. | [17] |
| Anti-CD79b-MCC-DM1 | Non-cleavable | NHL Xenograft | Not Specified | Complete tumor regression with no recurrence in some models. | [17] |
| Erbitux-vc-PAB-MMAE | Cleavable (vc-PAB) | A549 Lung Cancer Xenograft | Not Specified | Effectively inhibited tumor growth. | [18] |
Table 4: Clinical Toxicity Profile
A meta-analysis of 40 clinical trials involving 7,879 patients showed the following:
| Linker Type | Number of Patients | Grade ≥ 3 Composite Adverse Events | Key Associated Toxicities | Reference |
| Cleavable | 2,985 | 47% | Neutropenia (especially with MMAE payloads and vc-linkers) | [13][19][20] |
| Non-cleavable | 4,894 | 34% | Thrombocytopenia (with MMAF and DM1 payloads) | [13][20] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of ADCs
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for Comparing ADC Linker Stability
Caption: Experimental workflow for comparing ADC linker stability.
Experimental Protocols
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC by measuring its half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an untreated control group.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[2]
-
Viability Assessment:
-
Signal Quantification: Measure the absorbance or luminescence using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.[2]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[22]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[22]
-
Sample Preparation: For free payload analysis, precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.[13]
-
Quantification:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.
In Vivo Efficacy in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject human tumor cells into immunodeficient mice.[18][24]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the ADC, a control antibody, and a vehicle control to different groups of mice, typically via intravenous injection.[24]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[25]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the extent of tumor growth inhibition.[25]
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Lines: Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to the payload.[7]
-
Cell Labeling (Optional): Label one cell line with a fluorescent marker (e.g., GFP) to distinguish the two populations.[2]
-
Co-culture: Seed a mixture of the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[2][21]
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.[2][21]
-
Incubation: Incubate for a duration sufficient for the bystander effect to occur (typically 72-120 hours).[2]
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of each cell population separately.[26]
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical juncture in ADC development, with profound implications for the therapeutic index.
Cleavable linkers offer the potential for enhanced potency through the bystander effect, making them particularly suitable for treating heterogeneous tumors.[3] However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity.[3]
Non-cleavable linkers provide superior plasma stability, which can translate to a better safety profile by minimizing premature drug release.[3][8] The localized cytotoxic effect, due to the limited bystander killing, can be advantageous for targeting homogenous tumors with high antigen expression.[27]
Ultimately, the optimal linker strategy is not a one-size-fits-all solution and depends on the specific target antigen, the tumor microenvironment, the permeability of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.[3] Careful consideration of these factors, supported by robust preclinical evaluation using the methodologies outlined in this guide, is essential for the successful development of next-generation antibody-drug conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Validating Cathepsin B Cleavage: A Specificity Comparison of the Val-Ala Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Val-Ala dipeptide as a substrate for cathepsin B, evaluating its cleavage specificity against other peptide sequences. The information presented is intended to assist researchers in the selection and validation of enzyme-cleavable linkers, particularly in the context of targeted drug delivery systems like antibody-drug conjugates (ADCs).
Cathepsin B is a lysosomal cysteine protease that plays a significant role in various physiological and pathological processes, including tumor invasion and metastasis. Its elevated expression in the tumor microenvironment and its endopeptidase activity are leveraged for the site-specific release of therapeutic agents from pro-drugs. The Val-Ala dipeptide is a well-established cathepsin B substrate used in several ADC linkers. However, its specificity is a critical parameter for ensuring targeted drug release while minimizing off-target effects.
Comparative Analysis of Cathepsin B Substrate Specificity
While Val-Ala is a recognized substrate for cathepsin B, studies utilizing multiplex substrate profiling by mass spectrometry (MSP-MS) have provided a more nuanced understanding of the enzyme's preferences at both acidic (pH 4.6) and neutral (pH 7.2) conditions.[1][2]
Cathepsin B exhibits preferences for specific amino acids at positions relative to the scissile bond (P3, P2, P1, P1', etc.). At the P2 position, where valine resides in the Val-Ala linker, cathepsin B shows a preference for Val, but also for basic residues like Arginine (Arg) and Lysine (Lys).[1][3] A key challenge is that other related cysteine proteases, such as cathepsins K, S, L, and V, also prefer Valine at the P2 position, making this residue non-selective for cathepsin B alone.[1][3]
In contrast, linkers such as Val-Cit (valine-citrulline) are also widely used and show susceptibility to a range of enzymes, including cathepsin B and neutrophil elastase.[4][] For enhanced specificity, researchers have designed novel substrates. For instance, the tripeptide Z-Nle-Lys-Arg-AMC has been identified as a highly specific and efficient substrate for cathepsin B, showing minimal cleavage by other cysteine cathepsins over a broad pH range.[1][3][6] Commonly used substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC are also cleaved by cathepsin B but lack specificity.[1][7]
The choice of linker can also influence the physicochemical properties of an ADC. For example, in certain anti-HER2 ADC constructs with a high drug-to-antibody ratio, the Val-Ala linker has been associated with less aggregation compared to the Val-Cit linker, while showing similar buffer stability and cathepsin B release efficiency.[][8]
Data Presentation: Cathepsin B Substrate Comparison
The following table summarizes the relative performance of various peptide sequences as cathepsin B substrates, highlighting the position of Val-Ala among alternatives.
| Substrate Sequence | Specificity for Cathepsin B | Notes |
| Val-Ala | Moderate | Cleaved by Cathepsin B but the P2 Val is also preferred by other cathepsins (K, L, S, V).[1][3] May offer benefits in reducing ADC aggregation.[8] |
| Val-Cit | Moderate | Widely used in ADCs.[4][8] Also cleaved by other proteases like neutrophil elastase and carboxylesterase 1c.[4][9] |
| Z-Arg-Arg | Low | Common fluorogenic substrate but lacks specificity and is cleaved by other cysteine cathepsins.[1][7] Shows minimal activity at acidic pH.[1][7] |
| Z-Phe-Arg | Low | Another common substrate that is not specific to Cathepsin B.[1][7] |
| Z-Nle-Lys-Arg | High | Designed for high specificity and catalytic efficiency across both acidic and neutral pH.[1][3] Not significantly cleaved by Cathepsins K, L, S, and V.[1] |
| cBu-Cit | High | A peptidomimetic linker designed to be more selective for Cathepsin B compared to Val-Cit.[] Its cleavage is significantly inhibited by Cathepsin B specific inhibitors.[9] |
Visualizing Experimental and Biological Pathways
To better understand the processes involved in validating linker specificity and the mechanism of action in a biological context, the following diagrams are provided.
Caption: Workflow for validating protease cleavage specificity.
Caption: ADC mechanism via Cathepsin B cleavage in a tumor cell.
Experimental Protocols
General Protocol for Fluorometric Cathepsin B Activity Assay
This protocol provides a framework for measuring the enzymatic activity of cathepsin B using a fluorogenic peptide substrate, such as one containing a 7-amino-4-methylcoumarin (AMC) reporter group.
I. Materials
-
Recombinant Human Cathepsin B
-
Fluorogenic Peptide Substrate (e.g., Z-Val-Ala-AMC, Z-Arg-Arg-AMC)
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[10]
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[10]
-
Specific Cathepsin B Inhibitor (e.g., CA-074) for validation[1]
-
Dimethyl Sulfoxide (DMSO) for dissolving substrate and inhibitor
-
96-well black, flat-bottom microplate[10]
-
Fluorescence plate reader with temperature control
II. Reagent Preparation
-
Enzyme Activation: Prepare the cathepsin B enzyme solution in Activation Buffer. The final concentration will depend on the specific activity of the enzyme lot. Incubate according to the manufacturer's instructions (e.g., 15 minutes at 37°C) to ensure the active site cysteine is reduced.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 20-40 µM) in Assay Buffer. Protect this solution from light to prevent photobleaching.[1][11]
-
Inhibitor Solution (for specificity control): Prepare a stock solution of CA-074 in DMSO. Dilute as needed in Assay Buffer for control wells.
III. Assay Procedure
-
Plate Setup: Add Assay Buffer to all wells. For inhibitor control wells, add the diluted CA-074 inhibitor and pre-incubate with the enzyme for 10-15 minutes at the assay temperature (e.g., 37°C).
-
Enzyme Addition: Add the activated cathepsin B solution to the appropriate wells (excluding "substrate only" and "blank" wells).
-
Reaction Initiation: To start the reaction, add the substrate solution to all wells. Mix gently by pipetting or orbital shaking.
-
Fluorescence Measurement: Immediately place the microplate into the fluorescence reader, pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a period of 30-60 minutes. For AMC-based substrates, use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[10][11]
-
Data Analysis:
-
Subtract the background fluorescence (from "blank" or "substrate only" wells) from the sample wells.
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
To determine kinetic parameters (Km and kcat), repeat the assay with varying substrate concentrations. Plot the reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Confirm specificity by comparing the reaction rate in the presence and absence of the specific inhibitor, CA-074.[1]
-
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. | Sigma-Aldrich [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
Val-Ala Linkers in High Drug-to-Antibody Ratio Conjugates: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Valine-Alanine (Val-Ala) linkers in high drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs) against other common linker technologies. This analysis is supported by experimental data to inform the selection of linkers for ADC development.
The landscape of antibody-drug conjugates is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. For ADCs with a high drug-to-antibody ratio, the linker's properties are especially critical to prevent aggregation and ensure stability. The Val-Ala dipeptide linker has emerged as a viable option, offering distinct advantages over the more conventional Valine-Citrulline (Val-Cit) linker, particularly in the context of high DAR constructs.
Performance Comparison of Val-Ala Linkers
Aggregation Properties
A significant challenge in the development of high DAR ADCs is the increased propensity for aggregation, which can negatively impact manufacturing, stability, and pharmacokinetic properties. The hydrophobicity of the linker-payload combination is a major contributing factor. Val-Ala linkers, being less hydrophobic than Val-Cit linkers, have demonstrated a superior profile in mitigating aggregation in high DAR ADCs.
Studies have shown that ADCs with a high DAR of approximately 7, utilizing a Val-Ala linker, exhibit no significant increase in dimer formation. In contrast, ADCs with a Val-Cit linker at a similar DAR showed a 1.80% increase in aggregation[1]. Furthermore, Val-Ala linkers have been shown to permit the creation of ADCs with a DAR as high as 7.4 with aggregation levels remaining below 10%[2][3]. This characteristic is particularly beneficial when working with lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers, where Val-Ala has been shown to perform well[2][3].
| Linker Type | Average DAR | Aggregation Level | Reference |
| Val-Ala | ~7 | No obvious increase in dimeric peak | [1] |
| Val-Cit | ~7 | 1.80% increase in aggregation | [1] |
| Val-Ala | up to 7.4 | <10% | [2][3] |
Plasma Stability
The stability of the linker is paramount to ensure that the cytotoxic payload is released preferentially at the tumor site, minimizing off-target toxicity. While both Val-Ala and Val-Cit linkers are designed to be cleaved by lysosomal proteases like cathepsin B, their stability in plasma, particularly in preclinical mouse models, can differ.
Both Val-Ala and Val-Cit containing linkers have been shown to be susceptible to hydrolysis by the mouse carboxylesterase 1C (Ces1C), leading to rapid degradation within an hour in mouse plasma[1]. However, in human plasma, both linkers exhibit high stability. This species-specific instability highlights the importance of careful consideration of preclinical models. Newer linker technologies, such as sulfatase-cleavable linkers, have demonstrated significantly higher stability in mouse plasma, remaining stable for over 7 days[1].
| Linker Type | Plasma Source | Stability | Reference |
| Val-Ala | Mouse | Hydrolyzed within 1 hour | [1] |
| Val-Cit | Mouse | Hydrolyzed within 1 hour | [1] |
| Sulfatase-cleavable | Mouse | High stability (over 7 days) | [1] |
In Vitro Cytotoxicity
| Linker Type | Payload | Target | IC50 (pmol/L) | Reference |
| Val-Ala | Not Specified | HER2+ cells | 92 | [1] |
| Sulfatase-cleavable | Not Specified | HER2+ cells | 61 and 111 | [1] |
| Non-cleavable | Not Specified | HER2+ cells | 609 | [1] |
| β-galactosidase-cleavable | MMAE | Not Specified | 8.8 | [1] |
| Val-Cit | MMAE | Not Specified | 14.3 | [1] |
In Vivo Efficacy and Tolerability
The ultimate measure of an ADC's performance is its ability to control tumor growth in vivo while maintaining an acceptable safety profile. While direct comparative in vivo studies between high DAR Val-Ala and Val-Cit ADCs are limited, some data points provide insights into their relative performance.
One study demonstrated that a novel disulfide-ADC had a significantly higher maximum tolerated dose (MTD) of 10 mg/kg compared to a Val-Cit-ADC with an MTD of 2.5 mg/kg, suggesting a better safety profile for the disulfide linker[1]. Another study showed that a Val-Ala-based ADC was highly active in a xenograft model at a dose of 7 mg/kg, which was comparable to the activity of a Val-Cit ADC[4]. However, specific tumor growth inhibition curves and MTD values from a head-to-head comparison of high DAR Val-Ala and Val-Cit ADCs are needed for a comprehensive evaluation.
| Linker Type | MTD (mg/kg) | In Vivo Efficacy | Reference |
| Novel Disulfide | 10 | Similar activity to Val-Cit ADC | [1] |
| Val-Cit | 2.5 | Similar activity to Novel Disulfide ADC | [1] |
| Val-Ala | Not Reported | Highly active at 7 mg/kg | [4] |
| Val-Cit | Not Reported | Highly active at 7 mg/kg | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive) and a negative control cell line
-
Complete cell culture medium
-
ADCs (Val-Ala-ADC, Val-Cit-ADC, control ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control articles. Remove the culture medium from the wells and add the ADC dilutions. Incubate for a period that allows for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADCs (Val-Ala-ADC, Val-Cit-ADC)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS or ELISA instrumentation
Procedure:
-
Incubation: Incubate the ADCs in plasma from different species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC. This can be done using affinity capture methods.
-
Analysis:
-
LC-MS: Analyze the intact ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.
-
ELISA: Use a sandwich ELISA to quantify the amount of total antibody and conjugated antibody. The difference can be used to calculate the degree of drug loss.
-
-
Data Analysis: Plot the percentage of intact ADC or average DAR over time to determine the stability profile of the linker.
In Vivo Efficacy Study
This study assesses the anti-tumor activity of the ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Tumor cells for xenograft model
-
ADCs (Val-Ala-ADC, Val-Cit-ADC) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Val-Ala-ADC, Val-Cit-ADC).
-
Dosing: Administer the ADCs and vehicle control intravenously at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if mice show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: General mechanism of action for a protease-cleavable ADC.
Caption: Workflow for the comparative evaluation of ADC linkers.
Conclusion
The choice of linker is a critical determinant of the therapeutic index of an ADC, particularly for high DAR constructs. The Val-Ala dipeptide linker presents a compelling alternative to the more traditional Val-Cit linker, primarily due to its lower hydrophobicity, which translates to a reduced propensity for aggregation at high drug loading. While both linkers exhibit similar cleavage mechanisms and in vitro potency in many cases, the improved physicochemical properties of Val-Ala may offer significant advantages in the development of robust and manufacturable high DAR ADCs. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety profiles of high DAR ADCs utilizing these two linkers. This guide provides a framework for researchers to make informed decisions in the design and optimization of next-generation antibody-drug conjugates.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of MC-Val-Ala-OH
For researchers and scientists engaged in drug development, the meticulous handling and disposal of chemical reagents like MC-Val-Ala-OH, a cleavable ADC linker, are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a secure research environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. In the absence of a specific SDS, the compound should be treated as a hazardous substance.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety goggles or a face shield are essential.
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound and contaminated materials involves a multi-step process that includes inactivation, segregation, and disposal through certified channels. Never pour peptide solutions or other chemical reagents into public drains or dispose of them in regular trash.[2][3]
Liquid Waste Disposal
-
Chemical Inactivation: Liquid waste containing this compound should be chemically inactivated. Common and effective reagents for peptide inactivation include a 10% bleach solution (achieving a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[4][5] The selection of the inactivation reagent should be done in a designated chemical fume hood. A typical ratio for inactivation is 1 part waste to 10 parts inactivation solution.[4]
-
Neutralization: If a strong acid or base is used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[4] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Collection: The treated and neutralized liquid waste should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's certified hazardous waste management service.[4]
Solid Waste Disposal
-
Segregation: All solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be segregated from regular laboratory trash.[4]
-
Collection: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[4]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Schedule a pickup for disposal by your institution's certified hazardous waste management service.[4]
Decontamination Procedures
For spills, use an inert absorbent material for liquids and carefully sweep up solids to avoid creating dust. The contaminated area should then be decontaminated. A common method involves scrubbing the surface with alcohol or a 10% bleach solution followed by a thorough wash.[1][5]
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide-based compounds.
| Decontamination Method | Reagent Concentration | Contact Time | Efficacy and Considerations |
| Sodium Hypochlorite | 10% bleach solution (0.5-1.0% final concentration) | Minimum 20-60 minutes | Effective for many peptides, but can be corrosive to some surfaces.[4] |
| Sodium Hydroxide | 1 M NaOH | Minimum 30 minutes | Effective, but requires subsequent neutralization. |
| Hydrochloric Acid | 1 M HCl | Minimum 30 minutes | Effective, but requires subsequent neutralization. |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Don appropriate PPE and work within a chemical fume hood.
-
In a designated chemical waste container, add the liquid waste containing this compound.
-
Slowly add a 10% bleach solution to the waste at a 10:1 ratio (bleach to waste).
-
Allow the mixture to react for at least 60 minutes.
-
Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.0.
-
Securely cap the waste container and label it with the contents and date of inactivation.
-
Store in the designated hazardous waste accumulation area for pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of liquid and solid waste containing this compound.
References
Navigating the Safe Handling of MC-Val-Ala-OH: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
Essential Safety and Physical Data
All quantitative data for MC-Val-Ala-OH and general recommendations for similar peptide compounds are summarized below. It is critical to note that in the absence of a specific SDS, a thorough risk assessment should be conducted before handling this compound.
| Property | Value/Recommendation | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1342211-31-7 | [1][2][3] |
| Molecular Formula | C18H27N3O6 | [1][2] |
| Molecular Weight | 381.4 g/mol | [1] |
| Appearance | White powder (Assumed) | [4] |
| Storage | -20°C, sealed from moisture and light | [1][3][5] |
| Occupational Exposure Limits | No data available. Handle with caution. | N/A |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure personal safety.[6][7]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side shields | Required to protect against dust particles and splashes. Should meet appropriate national standards (e.g., ANSI Z87.1 in the US).[6] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[6] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and disposed of properly immediately after any contact with the peptide.[6][7] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[6][7] |
| Respiratory Protection | NIOSH-approved Respirator or Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[4][6][7] Work should be conducted in a well-ventilated area or a chemical fume hood. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Proper handling and storage are critical to maintain the stability and integrity of this compound while ensuring the safety of laboratory personnel.
-
Preparation : Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.[7] Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.[7]
-
Equilibration : Before opening, allow the container of this compound to warm to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[6]
-
Weighing : Carefully weigh the lyophilized powder in a controlled environment to minimize the creation of dust.[7] Use a containment system like a balance enclosure if available.
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing. Sonication in a water bath can aid dissolution, but avoid excessive heat.[6]
-
Storage of Solutions : For short-term storage, keep solutions at -20°C for up to one month. For longer-term storage, prepare single-use aliquots and store them at -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]
-
Clean-up : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated disposables as chemical waste.[7]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination and dispose of it properly.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
